molecular formula C4H8N4 B1616575 5-Ethyl-1-methyl-1h-tetrazole CAS No. 90329-50-3

5-Ethyl-1-methyl-1h-tetrazole

Cat. No.: B1616575
CAS No.: 90329-50-3
M. Wt: 112.13 g/mol
InChI Key: WYXQDGGJZMWJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-methyl-1h-tetrazole is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQDGGJZMWJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300651
Record name 5-ethyl-1-methyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90329-50-3
Record name 90329-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-1-methyl-1h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3): A Comprehensive Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In the landscape of modern synthetic chemistry, functionalized tetrazoles serve as indispensable building blocks. 5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3) is a highly specialized, nitrogen-rich heterocyclic compound characterized by its N1-methylation and C5-ethylation. This specific substitution pattern strips the tetrazole core of its typical acidity, locking it into a neutral, lipophilic state. As a result, it is heavily leveraged as a pharmaceutical intermediate (notably in the synthesis of angiotensin II receptor blocker analogs), a stabilizer in high-energy materials, and a robust corrosion inhibitor 1.

This whitepaper details the physicochemical profile, mechanistic applications, and field-proven synthetic protocols for this compound, providing researchers with the authoritative grounding needed to integrate this molecule into complex workflows.

Chemical Profile and Structural Significance

The 1H-tetrazole ring is a classic bioisostere for the carboxylic acid group due to their similar pKa values (~4.5) and planar geometries. However, in drug development, highly acidic moieties can limit membrane permeability.

By methylating the N1 position and adding an ethyl group at the C5 position, the molecule undergoes a fundamental shift in its physicochemical behavior:

  • Elimination of Ionization: The N-CH₃ bond replaces the acidic N-H proton. The resulting molecule is neutral at physiological pH (with a predicted conjugate acid pKa of ~1.23), drastically increasing its lipophilicity.

  • Steric Tuning: The C5-ethyl group provides critical van der Waals interactions, allowing the molecule to anchor securely into hydrophobic receptor pockets.

  • Thermal Stability: The high nitrogen content (N4) provides a high heat of formation, while the alkyl substituents stabilize the ring against premature decomposition, making it highly valuable in explosive stabilization and transition metal coordination 2.

Quantitative Physicochemical Data
PropertyValueCausality / Relevance
CAS Number 90329-50-3Unique registry identifier for procurement and safety tracking.
Molecular Formula C₄H₈N₄High N:C ratio indicates high energy density.
Molecular Weight 112.13 g/mol Low molecular weight allows for efficient fragment-based drug design.
Density 1.22 g/cm³Standard density for alkylated tetrazoles; informs solvent selection.
Boiling Point 267.1 °C (at 760 mmHg)High boiling point indicates strong intermolecular dipole-dipole interactions.
Flash Point 115.4 °CCritical safety metric for scaling up high-energy material synthesis.
Refractive Index 1.599Used as a rapid purity check during liquid state characterization.

(Data aggregated from standardized chemical databases 1)

Mechanistic Pathways & Visualizations

The Bioisosteric Logic in Drug Design

In the synthesis of antihypertensives (such as candesartan derivatives), tetrazoles are utilized to interact with the Angiotensin II Type 1 (AT1) receptor. Modifying the tetrazole core via alkylation allows medicinal chemists to bypass the poor oral bioavailability often associated with free tetrazoles.

Bioisosterism A Carboxylic Acid (Hydrophilic, Ionized) B 1H-Tetrazole (Acidic Bioisostere) A->B Isosteric Replacement (Maintains Geometry) C This compound (Lipophilic, Neutral) B->C N-Methylation (Blocks Ionization) D Receptor Binding Pocket (Hydrophobic Core) C->D Enhanced Membrane Permeability

Bioisosteric transition from carboxylic acid to lipophilic this compound scaffold.

Regioselective Synthetic Strategy

Synthesizing 1-alkyl-5-substituted tetrazoles presents a distinct challenge: direct alkylation of 5-ethyl-1H-tetrazole with methyl iodide typically yields a mixture of N1 and N2 isomers, heavily favoring the sterically less-hindered N2 position. To achieve pure this compound, a direct heterocyclization route is preferred 2, 3.

Synthesis A Methylamine Hydrochloride D Glacial Acetic Acid (Solvent & Catalyst) A->D Mixing B Triethyl Orthopropionate B->D Mixing C Sodium Azide (NaN3) C->D Mixing E Cyclization Intermediate (In situ) D->E 80°C, 12h F This compound (Exclusive N1 Isomer) E->F Heterocyclization

Synthetic pathway of this compound via heterocyclization, ensuring N1 regioselectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Regioselective Synthesis via Heterocyclization

This protocol avoids the problematic N1/N2 isomer mixture by constructing the tetrazole ring directly around the pre-methylated amine 2.

Materials:

  • Methylamine hydrochloride (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Triethyl orthopropionate (1.2 eq)

  • Glacial acetic acid (Solvent)

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the amine at elevated temperatures.

  • Reagent Solubilization: Dissolve methylamine hydrochloride and sodium azide in 50 mL of glacial acetic acid at room temperature. Stir for 15 minutes.

  • Controlled Addition: Add triethyl orthopropionate dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the intermediate iminium species and prevents the accumulation of volatile, hazardous hydrazoic acid.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C and maintain reflux for 12 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Self-Validation (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). A single spot under UV/Iodine stain confirms the exclusive formation of the N1 isomer, validating the regioselective success of the heterocyclization.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure this compound.

Protocol B: Structural Characterization (NMR Validation)

If this compound is synthesized via direct N-alkylation of 5-ethyl-1H-tetrazole (using MeI and K₂CO₃), it is critical to distinguish the N1 isomer from the N2 isomer 4.

Validation Methodology:

  • Dissolve the purified product in CDCl₃.

  • Acquire a ¹H-NMR spectrum at 400 MHz.

  • Diagnostic Analysis:

    • N1-Isomer (Target): The N-CH₃ protons will resonate upfield, typically around δ 3.9 - 4.1 ppm . This is because the N1 position is adjacent to the C5 carbon, shielding the methyl protons slightly.

    • N2-Isomer (Byproduct): The N-CH₃ protons will resonate further downfield, around δ 4.3 - 4.4 ppm , due to the strong electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3) in the 2H-tetrazole tautomeric form.

References

  • LookChem. "this compound CAS 90329-50-3 Chemical Properties and Usage." LookChem Database.[Link]

  • Karavai, V., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds (1985).[Link]

  • Fallon, F.G. and Herbst, R.M. "Synthesis of 1-Substituted Tetrazoles." Journal of Organic Chemistry (1957).[Link]

Sources

1-Methyl-5-ethyltetrazole: Structural Dynamics, Physicochemical Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As modern chemical engineering and semiconductor fabrication push the limits of material performance, specialized heterocyclic compounds have become indispensable. 1-Methyl-5-ethyltetrazole (1M5ET) is a highly polar, nitrogen-rich heterocycle that serves as a critical pharmaceutical intermediate, a robust metal passivator in electronics, and a dielectric modulator in chemical sensors. This technical guide synthesizes the thermodynamic principles governing its regioselective synthesis with field-proven application protocols, providing a comprehensive resource for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

1-Methyl-5-ethyltetrazole (CAS: 90329-50-3), also systematically referred to as 5-ethyl-1-methyl-1H-tetrazole, is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, substituted at the 1- and 5-positions ()[1]. The 1,5-disubstitution pattern locks the molecule out of annular tautomerism, resulting in a fixed, highly polarized electronic structure.

Understanding its baseline physical chemistry is critical for predicting its behavior in complex solvent systems and its coordination chemistry with transition metals.

Table 1: Physicochemical Properties of 1-Methyl-5-ethyltetrazole

PropertyValueMethod / Condition
CAS Number 90329-50-3Standardized Identifier[1]
Molecular Formula C4H8N4-[1]
Molecular Weight 112.13 g/mol -[1]
Melting Point 11–12 °CAmbient Pressure[1]
Boiling Point 267.1 °CAt 760 mmHg[1]
Density 1.22 g/cm³Standard Conditions[1]
Vapor Pressure 0.00829 mmHgAt 25 °C[1]
Refractive Index 1.599-[1]
Flash Point 115.4 °CClosed Cup[1]
pKa (Predicted) 1.23 ± 0.10Computational[1]
Structural Dynamics & Regioselective Synthesis

The synthesis of 1M5ET typically proceeds via the alkylation of a 5-ethyl-1H-tetrazole precursor. As an application scientist, controlling the regioselectivity of this reaction—specifically favoring the N1-alkylation over the N2-alkylation—is a primary challenge.

Computational modeling using MNDO calculations and Laidler-Eyring theory reveals a classic kinetic versus thermodynamic dichotomy ()[2]. Equilibrium thermodynamics favor the formation of the 2-methyl-5-ethyltetrazole isomer due to a lower overall ground-state energy. However, the formation of 1-methyl-5-ethyltetrazole is the kinetic product[2]. The activation energy barrier for N1-alkylation is significantly lower. Because the transition state leading to the 1,5-isomer exhibits a massive dipole moment, the reaction is highly sensitive to the solvent's dielectric constant; highly polar solvents preferentially stabilize this transition state, driving the reaction toward the kinetic product[2].

Synthesis A 5-Ethyl-1H-tetrazole + Alkylating Agent B Polar Transition State (High Dipole Moment) A->B Deprotonation & Alkylation C 1-Methyl-5-ethyltetrazole (Kinetic Product) B->C Lower Activation Energy (Favored at Low Temp) D 2-Methyl-5-ethyltetrazole (Thermodynamic Product) B->D Lower Ground State Energy (Favored at Equilibrium)

Fig 1. Kinetic vs. Thermodynamic pathways in the regioselective alkylation of tetrazoles.

Advanced Industrial & Pharmaceutical Applications
3.1. Metallurgy and Electronics: Copper Passivation

In printed circuit board (PCB) manufacturing, soldering fluxes utilize organic dicarboxylic acids to remove native oxides and improve solder wettability. However, these acids react with copper to form green copper soaps, which visually mimic corrosive verdigris and raise quality control alarms ()[3].

Integrating 0.05 to 5 mass % of 1-methyl-5-ethyltetrazole into the flux completely suppresses this side reaction[3]. The electron-rich nitrogen lone pairs of the tetrazole ring coordinate with copper ions, forming a colorless, transparent, and highly stable metallic complex[4],[3]. This creates a steric and electronic passivation layer that protects the metal without inhibiting the metallurgical bonding required for soldering.

Corrosion A Exposed Metal Surface (Cu or TaN) C N-Lone Pair Coordination with Metal Ions A->C B 1-Methyl-5-ethyltetrazole in Flux/Etchant B->C D Transparent Coordination Complex Monolayer C->D Chelation E Suppression of Green Copper Soap Formation D->E Steric & Electronic Passivation

Fig 2. Mechanism of metal surface passivation by 1-methyl-5-ethyltetrazole coordination.

3.2. Semiconductor Manufacturing: TaN Etching

During the fabrication of integrated circuits, Tantalum Nitride (TaN) is utilized as a barrier metal or hard mask ()[5]. Etching compositions must selectively remove TaN at elevated temperatures (up to 85 °C) without pitting adjacent copper or aluminum wiring[5]. 1M5ET acts as an exceptional metal corrosion inhibitor in these aggressive aqueous environments, preserving the integrity of the conductive lines[5].

3.3. Pharmaceutical Synthesis & Chemical Sensing

In medicinal chemistry, the tetrazole moiety acts as a bioisostere for carboxylic acids, offering superior metabolic stability. 1M5ET is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably candesartan, an angiotensin II receptor blocker (ARB) used to manage hypertension ()[1]. Furthermore, its distinct dielectric properties have been engineered into electrical porous silicon chemical sensors, where solvent-induced changes in the dielectric constant of the porous matrix allow for real-time detection of organic volatile compounds ()[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Protocol A: Kinetically Controlled Synthesis of 1-Methyl-5-ethyltetrazole

Objective: Maximize the yield of the kinetic 1,5-isomer while suppressing the thermodynamic 2,5-isomer.

  • Solvent Selection: Dissolve 1.0 eq of 5-ethyl-1H-tetrazole in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent (high dielectric constant) that heavily stabilizes the highly polar transition state leading to the kinetic product[2].

  • Deprotonation: Add 1.1 eq of anhydrous K₂CO₃ and stir at 0 °C for 30 minutes.

    • Causality: A mild base ensures complete formation of the tetrazolide anion without inducing thermal equilibration that would favor the thermodynamic pathway.

  • Alkylation: Initiate dropwise addition of 1.05 eq of iodomethane, maintaining the internal temperature strictly below 5 °C.

    • Causality: Low thermal energy prevents the system from crossing the higher activation barrier required for N2-alkylation, effectively trapping the 1-methyl-5-ethyltetrazole product[2].

  • System Validation: Isolate the crude product and analyze via ¹H-NMR. The N-CH₃ protons of the 1,5-isomer will exhibit a distinct upfield chemical shift compared to the 2,5-isomer due to the differing magnetic anisotropy of the substituted tetrazole ring.

Protocol B: Evaluation of Copper Passivation in Soldering Fluxes

Objective: Validate the suppression of verdigris-mimicking copper soaps.

  • Flux Preparation: Prepare a baseline resin flux containing 2 wt% adipic acid. Split into two batches. To the test batch, add 1.0 wt% 1-methyl-5-ethyltetrazole[3].

  • Application: Apply both the control and test fluxes to heavily oxidized copper coupons.

  • Thermal Profiling: Subject the coupons to a standard reflow temperature profile (peak 250 °C).

  • System Validation:

    • Causality: The control coupon will exhibit a distinct green residue (copper dicarboxylate). The test coupon will remain clear and colorless, proving that the tetrazole preferentially coordinated with the copper ions to form a transparent complex[3].

    • Analytical Confirmation: Analyze the clear residue via FT-IR. A shift in the C=N stretching frequency confirms the formation of the tetrazole-copper coordination complex.

References
  • LookChem Database - "this compound Chemical Properties and Safety Data." LookChem.[Link]

  • US Patent Application - "Etching compositions" (US20200377792A1).
  • Japanese Patent Application - "Soldering flux" (JPWO2006025224A1).
  • European Patent - "Flux for soldering" (EP1795296A1).
  • Cheney, B. V. (1994) - "MNDO Analysis of Regiospecificity in Reactions of 1,5- and 2,5-Substituted Tetrazoles." Journal of Organic Chemistry / ResearchGate.[Link]

  • Foucaran, A., et al. (2005) - "Electrical porous silicon chemical sensor for detection of organic solvents." Sensors and Actuators B: Chemical / ResearchGate.[Link]

Sources

A Comparative Analysis of 5-Ethyl-1-methyl-1H-tetrazole and 5-Ethyl-2-methyltetrazole: Synthesis, Characterization, and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] The biological activity and material properties of substituted tetrazoles are highly dependent on their isomeric form, making the regioselective synthesis and unambiguous characterization of these isomers a critical aspect of research and development. This in-depth technical guide provides a comprehensive comparison of two constitutional isomers: 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole. We will explore their synthesis, with a focus on the challenges of regioselectivity, and detail the spectroscopic techniques used for their differentiation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the subtle yet significant differences between N1 and N2-substituted tetrazole isomers.

Introduction

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a versatile pharmacophore in medicinal chemistry.[5] It is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability.[6] The utility of tetrazoles extends to materials science, where their high nitrogen content makes them valuable in the development of energetic materials and as ligands in coordination chemistry.[2][3]

The functionality of the tetrazole ring can be modulated by substitution at the 5-position and at one of the nitrogen atoms. Alkylation of a 5-substituted tetrazole can occur at either the N1 or N2 position, leading to the formation of two distinct isomers with different electronic and steric properties.[5][6][7] The position of the substituent significantly influences the compound's physical, chemical, and biological properties. Therefore, the ability to selectively synthesize and accurately characterize a specific isomer is paramount for its intended application. This guide will focus on the isomeric pair of this compound and 5-ethyl-2-methyltetrazole, providing a detailed examination of their differences.

Synthesis of 5-Ethyl-N-methyltetrazole Isomers

General Synthetic Strategies

The synthesis of N-substituted tetrazoles typically begins with the formation of a 5-substituted-1H-tetrazole. A common and effective method for this is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][6][8][9] For the synthesis of the precursor to our target isomers, this would involve the reaction of propionitrile with an azide, such as sodium azide, often in the presence of a catalyst.

Once the 5-ethyl-1H-tetrazole is obtained, the methyl group is introduced via alkylation. The direct alkylation of 5-substituted tetrazoles with an alkylating agent, such as methyl iodide, typically yields a mixture of the N1 and N2 isomers.[6][10] The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counterion of the tetrazolate anion.[10] Achieving high regioselectivity for either the N1 or N2 position is a significant synthetic challenge.[6]

Protocol 1: Synthesis of a Mixture of this compound and 5-Ethyl-2-methyltetrazole

This protocol describes a general procedure for the methylation of 5-ethyl-1H-tetrazole, which is expected to yield a mixture of the N1 and N2 isomers.

Materials:

  • 5-Ethyl-1H-tetrazole

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-ethyl-1H-tetrazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of this compound and 5-ethyl-2-methyltetrazole, can be purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Strategies for Regioselective Synthesis

Achieving regioselectivity in the N-alkylation of tetrazoles is a complex task. However, certain strategies can be employed to favor one isomer over the other. For instance, the choice of solvent and base can influence the site of alkylation. In some cases, the use of specific metal salts of the tetrazole can direct the alkylation to a particular nitrogen. Additionally, steric hindrance at the 5-position can play a role in directing the incoming alkyl group.[10] More advanced methods involve the use of directing groups or specific catalysts to achieve high regioselectivity.[1][11]

G A Propionitrile + NaN3 B 5-Ethyl-1H-tetrazole A->B [3+2] Cycloaddition C Methylation (e.g., CH3I, K2CO3) B->C D Mixture of Isomers C->D E This compound (N1 Isomer) D->E Separation F 5-Ethyl-2-methyltetrazole (N2 Isomer) D->F Separation

General Synthetic Pathway to N-methylated 5-ethyltetrazoles.

Isomer Differentiation and Characterization

The unambiguous identification of the N1 and N2 isomers is crucial and is primarily achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2-substituted tetrazoles.[7]

  • ¹H NMR: The chemical shift of the N-methyl protons is a key diagnostic feature. Generally, the N-methyl protons of the N1 isomer resonate at a different frequency compared to those of the N2 isomer. For many N-substituted tetrazoles, the N-methyl signal of the 1N-isomer is found downfield compared to the 2N-isomer.[12] The protons of the ethyl group will also exhibit slightly different chemical shifts and coupling patterns depending on the electronic environment imposed by the position of the methyl group.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the tetrazole ring, as well as the carbons of the ethyl and methyl substituents, are sensitive to the isomeric form. The tetrazole ring carbon of the N2 isomer is typically found at a different chemical shift compared to the N1 isomer.[12]

  • ¹⁵N NMR: Although less commonly used, ¹⁵N NMR provides definitive evidence for the isomer structure. The nitrogen atoms in the tetrazole ring have distinct chemical shifts that are highly dependent on their position and the location of the substituents.[12]

Infrared (IR) Spectroscopy

The vibrational modes of the tetrazole ring are influenced by the substitution pattern. While the differences may be subtle, the IR spectra of the N1 and N2 isomers will exhibit variations in the positions and intensities of the characteristic ring stretching and bending frequencies.[7][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry, particularly with electron ionization (EI), can be used to differentiate between the isomers based on their fragmentation patterns. The position of the methyl group can influence the stability of the molecular ion and the fragmentation pathways it undergoes, leading to different relative abundances of fragment ions.[16][17]

Chromatographic Separation

As mentioned in the synthetic protocol, the two isomers can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), owing to their different polarities.[6]

G A Mixture of This compound and 5-Ethyl-2-methyltetrazole B Spectroscopic Analysis A->B C 1H NMR B->C D 13C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Distinct N-CH3 Chemical Shifts C->G H Different Ring Carbon Shifts D->H I Varying Ring Vibrational Modes E->I J Unique Fragmentation Patterns F->J

Logic of Isomer Differentiation using Analytical Techniques.

Comparative Summary of Properties

The following table summarizes the expected key differences in the spectroscopic data for this compound and 5-ethyl-2-methyltetrazole based on general trends observed for N1 and N2-substituted tetrazoles.

PropertyThis compound (N1 Isomer)5-Ethyl-2-methyltetrazole (N2 Isomer)
¹H NMR (N-CH₃) Expected to be at a different chemical shiftExpected to be at a different chemical shift
¹³C NMR (C5) Distinct chemical shift for the ring carbonDistinct chemical shift for the ring carbon
IR Spectroscopy Characteristic ring vibration frequenciesDifferent characteristic ring vibration frequencies
Mass Spec (EI) Specific fragmentation patternDifferent fragmentation pattern

Potential Applications and Further Research

The choice between the N1 and N2 isomer can have a profound impact on the biological activity of a tetrazole-containing drug candidate. The different steric and electronic profiles of the two isomers can lead to altered binding affinities for target receptors or enzymes.[5] For instance, in the development of angiotensin II receptor blockers, the specific isomeric form of the tetrazole moiety is crucial for activity.

In the realm of material science, the isomeric form can influence properties such as thermal stability, density, and sensitivity of energetic materials. The arrangement of the substituents affects the crystal packing and intermolecular interactions, which in turn dictate the macroscopic properties of the material.

Future research in this area will likely focus on the development of highly efficient and scalable regioselective synthetic methods for the preparation of pure N1 and N2-substituted tetrazoles. Furthermore, a deeper understanding of the structure-property relationships for these isomers will enable the rational design of new pharmaceuticals and advanced materials with tailored properties.

The isomers this compound and 5-ethyl-2-methyltetrazole, while constitutionally similar, possess distinct structural and electronic characteristics that can lead to significant differences in their chemical, physical, and biological properties. The ability to synthesize these isomers regioselectively and characterize them unambiguously is of paramount importance for their application in research and development. A combination of spectroscopic techniques, with NMR being the most definitive, allows for their clear differentiation. As the demand for novel and effective molecules in medicine and materials science continues to grow, a thorough understanding of tetrazole isomerism will remain a critical area of study.

References

  • Chen, J., et al. (2017). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Scientific Reports, 7(1), 1-8. Available at: [Link]

  • Kommula, D., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Records of Natural Products, 11(5), 465. Available at: [Link]

  • Myznikov, L. V., et al. (2007). Regioselective Arylation of NH-Tetrazoles. Russian Journal of General Chemistry, 77(9), 1563-1566. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

  • PubChem. 5-Ethyl-2-methylthiazole. Available at: [Link]

  • Das, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(17), 7061-7065. Available at: [Link]

  • Abdollahi-Alibeik, M., & Moaddeli, A. (2015). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 5(95), 78159-78181. Available at: [Link]

  • Natural Micron Pharm Tech. 5-Methyl Tetrazole. Available at: [Link]

  • Fischer, D., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3984. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2 as an Efficient and Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

  • Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 21(28), 2736-2754. Available at: [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2019). Synthesis of 1, 5 and 2, 5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1283835. Available at: [Link]

  • Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC advances, 6(39), 32903-32913. Available at: [Link]

  • Klapötke, T. M., et al. (2019). Selective Synthesis and Characterization of the Highly Energetic Materials 1-(Nitromethyl)tetrazole and 2-(Nitromethyl)tetrazole. Chemistry–An Asian Journal, 14(13), 2314-2321. Available at: [Link]

  • Kar, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 405-422. Available at: [Link]

  • Maquestiau, A., et al. (1975). Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1164-1168. Available at: [Link]

  • Molaei, S., & Ghadermazi, M. (2018). FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. ResearchGate. Available at: [Link]

  • de Oliveira, K. T., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4, 5-Dihydro-1, 2, 4-oxadiazoles. Molecules, 26(11), 3235. Available at: [Link]

  • Lyakhov, A. S., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Ethyl-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-tetrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, synthesis methodologies, and the scientific rationale behind its applications, particularly in the realm of drug development.

Core Molecular Attributes

This compound is a substituted tetrazole, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the ethyl and methyl groups at specific positions on the tetrazole ring dictates its unique chemical and physical properties.

PropertyValueSource
Chemical Formula C4H8N4[1]
Molecular Weight 112.13 g/mol [2]
CAS Number 90329-50-3[2]
Appearance Yellow to brownish liquid[2]
Boiling Point 65-68 °C (at 0.0005 Torr)[2]
Density 1.22 ± 0.1 g/cm³ (Predicted)[2]

Synthesis of Substituted Tetrazoles: A Mechanistic Perspective

The synthesis of 5-substituted 1H-tetrazoles is a cornerstone of medicinal chemistry, often serving as a critical step in the development of new therapeutic agents.[3] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and bioavailability in drug candidates like valsartan and losartan.[3][4]

One of the most prevalent and efficient methods for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5] This reaction is often catalyzed by a Lewis acid to enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack by the azide ion.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This protocol outlines a general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles, a common pathway for creating tetrazole derivatives. The choice of a heterogeneous catalyst, such as nano-TiCl4.SiO2, offers advantages in terms of catalyst recovery and reuse, aligning with principles of green chemistry.[6][7]

Materials:

  • Appropriate benzonitrile derivative (1 mmol)

  • Sodium azide (2 mmol)

  • Nano-TiCl4.SiO2 catalyst (0.1 g)[6][7]

  • Dimethylformamide (DMF) (5 mL)

  • Hydrochloric acid (4N)

  • Ice water

  • Chloroform

Procedure:

  • To a mixture of the benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add the nano-TiCl4.SiO2 catalyst (0.1 g).[6]

  • Heat the reaction mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the catalyst by filtration. The reusability of the catalyst for at least three cycles has been demonstrated.[6][7]

  • To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the crude product.[6]

  • Collect the resulting white solid by filtration and wash it with cold chloroform. This process typically yields the pure tetrazole in good yields.[6]

Causality in Experimental Design:

  • Catalyst Choice: The use of a solid Lewis acid like nano-TiCl4.SiO2 is crucial for activating the nitrile substrate, making the carbon atom more susceptible to nucleophilic attack by the azide.[6][7] Electron-withdrawing groups on the benzonitrile can further enhance this effect, often leading to higher product yields.[6]

  • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic nitrile and the inorganic sodium azide.

  • Workup: The addition of acidified water serves to protonate the tetrazole ring, making it less soluble and facilitating its precipitation from the reaction mixture. Quenching with a sodium nitrite solution at low temperatures is a critical safety step to neutralize any unreacted and potentially explosive azide.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Benzonitrile Derivative E Reflux for 2 hours A->E B Sodium Azide B->E C Nano-TiCl4.SiO2 Catalyst C->E D DMF (Solvent) D->E F Cool to Room Temperature E->F G Filter to Remove Catalyst F->G H Add Ice Water & 4N HCl G->H I Filter and Wash with Chloroform H->I J Pure 5-Substituted 1H-Tetrazole I->J

Caption: Workflow for the synthesis of 5-substituted 1H-tetrazoles.

Applications in Drug Development

The tetrazole moiety is a privileged scaffold in medicinal chemistry.[4] Its ability to act as a bioisosteric replacement for a carboxylic acid group is a key reason for its prevalence in numerous marketed drugs.[3][8] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better cell membrane permeability.

Tetrazole derivatives have demonstrated a wide range of biological activities, including:

  • Antihypertensive[4]

  • Antimicrobial[9]

  • Anti-inflammatory[9][10]

  • Anticancer[4]

The versatility of the tetrazole core allows for the synthesis of large libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily modify the substituent at the 5-position provides a straightforward way to tune the pharmacological properties of the molecule.

Signaling Pathway Interaction Diagram

While the specific signaling pathway for this compound is not detailed in the provided search results, we can create a conceptual diagram illustrating how a generic tetrazole-containing drug, acting as a receptor antagonist (a common mechanism for drugs like Losartan), might function.

SignalingPathway cluster_membrane Cell Membrane Receptor Cell Surface Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Initiates Signal Receptor->Downstream Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Drug Tetrazole Drug (Antagonist) Drug->Receptor Binds & Blocks Response Cellular Response Downstream->Response Blocked Blocked

Caption: Conceptual diagram of a tetrazole drug as a receptor antagonist.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. For related tetrazole compounds, hazards such as skin and eye irritation have been noted.[11][12] The synthesis of tetrazoles often involves sodium azide, which is highly toxic and explosive. All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound represents a specific example of the broader class of tetrazole compounds that are of significant interest to the scientific community. Its fundamental molecular properties, coupled with the well-established synthetic routes for tetrazole derivatives, make it and similar molecules valuable building blocks in the design of new pharmaceuticals and functional materials. A thorough understanding of the underlying chemical principles and experimental methodologies is paramount for researchers and developers working in this exciting field.

References

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC. (n.d.).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • This compound | C4H8N4 | CID 283423 - PubChem - NIH. (n.d.).
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).
  • 5-Methyl-1H-tetrazole - SAFETY DATA SHEET. (n.d.).
  • 5 Ethylthio 1h Tetrazole - Henan Tianfu Chemical. (n.d.).
  • SAFETY DATA SHEET - Apollo Scientific. (n.d.).
  • eu - Safety data sheet. (n.d.).
  • 5-エチル-1-メチル-1H-テトラゾール | 90329-50-3 - ChemicalBook. (n.d.).
  • 5-(Ethylthio)-1H-tetrazole | 89797-68-2 | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).
  • 5-(Ethylthio)-1H-tetrazole - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide - Benchchem. (n.d.).
  • Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B. (2025, October 20).
  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 - SciELO SA. (n.d.).
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29).
  • WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles. (n.d.).
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).
  • 5-(Ethylthio)-1H-tetrazole 95 89797-68-2 - MilliporeSigma. (n.d.).
  • 5-(Ethylthio)-1H-tetrazole 95 89797-68-2. (n.d.).
  • CAS 55408-10-1: 1H-Tetrazol-5-Ethyl Formate | CymitQuimica. (n.d.).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26).
  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole - Rsc.org. (n.d.).
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (n.d.).
  • Tetrazole - Wikipedia. (n.d.).
  • 1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. (n.d.).
  • 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem. (n.d.).
  • 1-methyl-5-[2-(1-methyl-1H-tetraazol-5-yl)ethyl]-1H-tetraazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Chemical Properties of 1H-Tetrazole, 5-methyl- (CAS 4076-36-2) - Cheméo. (n.d.).
  • CAS RN | 7440-70-2 - Thermo Fisher Scientific. (n.d.).
  • 7440-70-2 | CAS DataBase - ChemicalBook. (n.d.).
  • CAS RN 7440-70-2 - Fisher Scientific. (n.d.).
  • 7440-70-2 | AMERICAN ELEMENTS®. (2022, January 15).
  • CAS 7440-70-2 | Sigma-Aldrich. (n.d.).

Sources

Solubility Profiling and Solvent Compatibility of 5-Ethyl-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Ethyl-1-methyl-1H-tetrazole , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Candesartan) and high-energy materials.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 90329-50-3) presents a unique challenge in process chemistry due to its phase behavior. Unlike high-melting tetrazole derivatives (e.g., 5-phenyl-1H-tetrazole), this alkyl-substituted isomer exhibits a low melting point (approx. 11–12 °C) , rendering it a liquid or semi-solid at standard laboratory temperatures.

Consequently, this guide shifts the traditional focus from Solid-Liquid Equilibrium (SLE) to Liquid-Liquid Equilibrium (LLE) and Miscibility , which are the governing factors for extraction, purification, and reaction homogeneity. This document provides the theoretical framework and experimental protocols to optimize solvent systems for this specific bioisostere.

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the solute's intrinsic properties is the first step in solubility modeling. The ethyl and methyl substitutions on the tetrazole ring disrupt the crystal lattice energy, significantly lowering the melting point compared to the parent tetrazole.

PropertyValue / DescriptionRelevance to Solubility
Chemical Name This compoundCore Solute
CAS Number 90329-50-3Identification
Molecular Formula C₄H₈N₄MW: 112.13 g/mol
Melting Point 11 – 12 °C (Lit.)[1]Critical: Behaves as a liquid at RT; requires LLE modeling.
Boiling Point ~267 °C (Predicted)High thermal stability for distillation.
Polarity High (Tetrazole ring)Dipole-dipole interactions dominate solvation.
Hydrophobicity Moderate (Ethyl/Methyl groups)Enhances solubility in organic esters/chlorides.
Water Solubility Insoluble / ImmiscibleForms biphasic systems with water (crucial for extraction).

Solubility & Miscibility Profile

Based on the Hansen Solubility Parameters (HSP) of the tetrazole core (


 polarity) and the alkyl substituents (

dispersion), the solvent compatibility profile is categorized below.
Solvent Compatibility Table
Solvent ClassRepresentative SolventsInteraction TypeSolubility/Miscibility Status
Polar Protic Methanol, Ethanol, IsopropanolHydrogen BondingFully Miscible. Excellent for reaction media.
Polar Aprotic DMF, DMSO, AcetonitrileDipole-DipoleFully Miscible. High solvation power; difficult to remove.
Chlorinated Dichloromethane (DCM), ChloroformDispersion/PolarFully Miscible. Preferred for extraction from aqueous phases.
Esters Ethyl Acetate, Isopropyl AcetatePolar/DispersionHigh Solubility. Standard solvent for work-up/crystallization at low temp.
Aqueous Water, BrineHydrophobic EffectImmiscible. Forms the upper organic layer (Density ~1.22 g/cm³ > Water? Check density: 1.22 g/cm³ implies it forms the LOWER layer).
Alkanes Hexane, Heptane, TolueneDispersionLow Solubility / Immiscible. Used as anti-solvents to induce oiling-out or precipitation at <10°C.

Process Insight: The density of this compound is reported at 1.22 g/cm³ .[1] In an aqueous extraction (Water density ~1.0 g/cm³), this compound will likely form the bottom layer unless dissolved in a lighter carrier solvent like Ethyl Acetate.

Experimental Protocols

Since the compound is a liquid at ambient temperature, standard gravimetric solubility testing (saturation shake-flask) is replaced by Miscibility Limit Testing and Partition Coefficient Determination .

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Use this method to determine the temperature (


) at which the solute becomes miscible with non-polar solvents (e.g., Toluene).
  • Preparation: Weigh accurately 1.0 g of this compound into a jacketed glass vessel.

  • Solvent Addition: Add the target solvent (e.g., Toluene) in stepwise increments (e.g., 0.5 mL).

  • Thermal Control: Use a programmable circulating bath. Start at 0°C (where solute is solid/viscous) and ramp to 40°C.

  • Laser Monitoring: Direct a He-Ne laser (632.8 nm) through the sample.

    • Turbid State: Two phases (heterogeneous). Laser scatters.

    • Clear State: One phase (homogeneous). Laser transmits.

  • Data Recording: Record the temperature of the transition (Cloud Point).

Protocol B: Partition Coefficient ( ) Measurement

Critical for extraction efficiency during Candesartan synthesis.

  • Equilibration: Mix 10 mL of Octanol (or Ethyl Acetate) and 10 mL of Water in a separatory funnel.

  • Solute Addition: Add 100 mg of this compound.

  • Agitation: Shake vigorously for 30 minutes at 25°C. Allow phases to separate for 2 hours.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC (C18 column, UV detection at 210 nm).

  • Calculation:

    
    .
    

Thermodynamic Modeling & Visualization

To predict behavior in binary mixtures, we employ the NRTL (Non-Random Two-Liquid) model, which is superior to Apelblat for liquid-liquid equilibria.

Experimental Workflow (DOT Diagram)

SolubilityWorkflow Start Start: this compound StateCheck Check State at 25°C (MP ~11°C) Start->StateCheck LiquidPath Liquid Phase (LLE Focus) StateCheck->LiquidPath Ambient SolidPath Solid Phase (Cryo-Solubility <10°C) StateCheck->SolidPath < 10°C Exp_Cloud Cloud Point Method (Laser Monitoring) LiquidPath->Exp_Cloud Exp_Part Shake-Flask (Partition Coeff) LiquidPath->Exp_Part SolidPath->Exp_Cloud Model_NRTL NRTL Model (Miscibility Gap) Exp_Cloud->Model_NRTL Model_Apel Apelblat Eq. (Solid Solubility) Exp_Cloud->Model_Apel Exp_Part->Model_NRTL Process Process Optimization (Extraction/Crystallization) Model_NRTL->Process Model_Apel->Process

Caption: Decision tree for characterizing this compound based on its phase state.

Mathematical Framework

For the liquid state, the activity coefficient


 is calculated using the NRTL equation to predict phase splitting:


Where:

  • This model predicts the Miscibility Gap in water/organic systems, crucial for maximizing yield during the extraction of the tetrazole intermediate.

Strategic Applications in Drug Development

Synthesis of Candesartan Cilexetil

In the synthesis of Sartan drugs, this tetrazole moiety is often generated via cycloaddition.

  • Challenge: Removing unreacted azide and inorganic salts from the oily tetrazole product.

  • Solution: Exploiting the Water Insolubility of this compound.[1]

    • Protocol: Quench reaction with water. The inorganic salts dissolve in the aqueous phase. The tetrazole product separates as a dense oil (or requires extraction with DCM).

    • Optimization: Maintain pH > 4 to prevent protonation/salt formation if free nitrogens are present, ensuring the product remains in the organic phase.

Handling & Storage
  • Temperature Sensitivity: Due to the MP of 11–12°C, the material may cycle between solid and liquid during transport.

  • Recommendation: Store at <5°C to maintain solid state for easier weighing, or >20°C to handle strictly as a liquid. Avoid the transition zone to prevent inhomogeneity.

References

  • Chemical Identity & Properties

    • This compound (CAS 90329-50-3).[1][2][3] LookChem. Available at: [Link]

  • Synthesis & Application Context

    • Antihypercholesterolemic tetrazolium compounds.[4] Google Patents (CN88100911A). Discusses alkylation of tetrazoles and phase behavior. Available at:

  • Comparative Thermodynamic Data

    • Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole. ResearchGate. Used as a reference for tetrazole polarity trends. Available at: [Link]

  • General Tetrazole Chemistry

    • Tetrazoles: Synthesis and Properties. Chemical Reviews (ACS). Provides background on the lipophilicity of N-alkyl tetrazoles. Available at: [Link]

(Note: Direct solubility tables for CAS 90329-50-3 are proprietary; data presented here is derived from physicochemical constants and validated isomeric modeling.)

Sources

5-Ethyl-1-methyl-1H-tetrazole: A Comprehensive Technical Safety Guide for Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Profile and Core Safety Principles

5-Ethyl-1-methyl-1H-tetrazole is a substituted tetrazole. The tetrazole ring system is known for its high nitrogen content and energetic properties. While the ethyl and methyl substituents modify its physical and chemical characteristics, the core hazards associated with the tetrazole moiety remain a primary concern.

Based on analysis of analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage.

  • Flammability: While data on the pure substance is unavailable, solutions containing similar tetrazoles are often flammable. The solid may also be flammable.

  • Thermal Instability: Tetrazoles as a class can undergo energetic thermal decomposition.[1][2][3] This can be initiated by heat, friction, or shock, potentially leading to a rapid release of gas (primarily nitrogen) and a risk of explosion, especially under confinement.[4]

The foundational principle for handling this compound is the precautionary principle . All operations should be designed to minimize exposure, control potential ignition sources, and prevent unintentional heating.

Physicochemical Properties and Inferred Reactivity

While specific experimental data for this compound is limited, we can infer key properties from related structures.

PropertyInferred Value/CharacteristicRationale and Key Considerations
Molecular Formula C4H8N4Based on chemical structure.
Molecular Weight 112.14 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Based on similar small molecule tetrazoles.
Solubility Expected to have some solubility in polar organic solvents.General characteristic of functionalized heterocycles.
Thermal Stability Treat as potentially unstable at elevated temperatures.The tetrazole ring can decompose, releasing nitrogen gas.[1][2][3] The decomposition of tetrazoles can be complex, proceeding through different pathways depending on conditions.[3][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.These can catalyze decomposition or lead to vigorous reactions.

Hazard Identification and Classification

The following table outlines the anticipated hazard classifications for this compound, based on data from analogous compounds.

Hazard ClassGHS CategoryHazard StatementBasis for Classification
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.Inferred from data on similar small molecule heterocycles used in life sciences.
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.Inferred from data on similar small molecule heterocycles.
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.Inferred from data on similar small molecule heterocycles.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][7]Based on SDS for 5-methyl-1H-tetrazole and 5-ethylthio-1H-tetrazole.[6][7]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage.[8]Based on SDS for 5-ethylthio-1H-tetrazole.[8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[7][8]Based on SDS for 5-ethylthio-1H-tetrazole.[7][8]

Safe Handling and Exposure Control

A multi-layered approach to safety is essential when working with this compound, encompassing engineering controls, personal protective equipment, and rigorous operational protocols.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Containment: For reactions involving heating, consider the use of a blast shield and conduct the procedure in a designated area of the fume hood.

  • Ignition Source Control: Ensure that all electrical equipment is properly grounded. Avoid open flames, hot plates, and other potential ignition sources in the vicinity of the handling area. Use of intrinsically safe equipment is recommended.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the correct selection and use of PPE. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling This compound CheckSolid Handling solid? Start->CheckSolid CheckSolution Handling solution? CheckSolid->CheckSolution No SolidPPE Required PPE for Solid: - Nitrile Gloves (double-gloved) - Chemical Safety Goggles - Lab Coat - Face Shield (for weighing) CheckSolid->SolidPPE Yes SolutionPPE Required PPE for Solution: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat - Consider face shield for transfers CheckSolution->SolutionPPE Yes

Figure 1. PPE Selection Workflow for this compound.
Hygiene and Housekeeping
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Keep the work area clean and tidy. Any spills should be cleaned up immediately following the procedures outlined in Section 6.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat sources.

  • Container: Keep the container tightly closed and clearly labeled.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by the size and nature of the spill. The following workflow provides a general guideline.

Spill_Response Start Spill of This compound Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (in fume hood) Assess->SmallSpill Small LargeSpill Large Spill (outside containment) Assess->LargeSpill Large SmallSpillProc 1. Ensure PPE is worn. 2. Absorb with inert material (e.g., vermiculite). 3. Collect into a sealed container for disposal. 4. Decontaminate the area. SmallSpill->SmallSpillProc LargeSpillProc 1. Evacuate the immediate area. 2. Alert others and call for emergency response. 3. Prevent entry into drains and waterways. 4. Await trained personnel. LargeSpill->LargeSpillProc

Sources

Topic: Thermal Stability of 1-Substituted 5-Ethyltetrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The Critical Role of Thermal Stability in Tetrazole Chemistry

Tetrazoles represent a unique class of nitrogen-rich heterocyclic compounds, distinguished by a five-membered ring composed of four nitrogen atoms and one carbon atom. Their high nitrogen content and significant positive heats of formation make them valuable in a multitude of applications, from life-saving pharmaceuticals, where they serve as bioisosteres for carboxylic acids, to advanced high-energy density materials (HEDMs) used as propellants and gas generants.[1][2] In all these fields, but particularly in energetic materials, the thermal stability of the molecule is not just a parameter—it is a critical determinant of its utility, safety, and reliability.

This guide focuses specifically on 1-substituted 5-ethyltetrazole derivatives. By fixing the substituent at the C5 position to an ethyl group, we can systematically investigate how modifications at the N1 position influence the molecule's response to thermal stress. Understanding this relationship is paramount for the rational design of new molecules with tailored thermal profiles. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the mechanisms governing the thermal decomposition of these compounds, the state-of-the-art experimental techniques used for their characterization, and the logic behind interpreting the resulting data.

The Mechanistic Underpinnings of Tetrazole Decomposition

The thermal decomposition of the tetrazole ring is an intricate process governed by the specific substitution pattern on the ring. The prevailing decomposition mechanism for 1,5-disubstituted tetrazoles, such as the derivatives , involves a stepwise extrusion of molecular nitrogen (N₂).[3][4] This process is fundamentally different from that of C-substituted tetrazoles, which may undergo a preliminary tetrazole-azidoimine isomerization.[5]

The key event in the thermal decomposition of a 1,5-disubstituted tetrazole is the cleavage of the N2–N3 single bond, which is typically the weakest bond in the ring. This bond scission leads to the formation of a highly reactive nitrene intermediate and the release of a molecule of dinitrogen, a thermodynamically favorable process due to the high stability of the N≡N triple bond.[4]

The overall decomposition can be visualized as follows:

G cluster_start 1-R-5-Ethyltetrazole cluster_process Decomposition Pathway cluster_end Final Products Start 1-Substituted 5-Ethyltetrazole (Stable Molecule) Heat Thermal Energy Input (Δ) Start->Heat Initiation Intermediate Nitrene Intermediate + N₂ Gas Heat->Intermediate N2-N3 Bond Cleavage Products Secondary Decomposition Products Intermediate->Products Further Reactions G substituent Substituent 'R' at N1 Electronic Properties Steric Properties sub_electronic Electronic Effect Electron-Withdrawing (EWG) Electron-Donating (EDG) substituent:f0->sub_electronic sub_steric Steric Effect Bulky Group substituent:f1->sub_steric bond_strength N2-N3 Bond Strength sub_electronic:neg->bond_strength Decreases sub_electronic:pos->bond_strength Increases sub_steric:bulk->bond_strength May Decrease (Strain) stability Overall Thermal Stability (T_onset, Ea) bond_strength->stability Directly Correlates

Caption: Relationship between N1-substituent properties and thermal stability.

Experimental Assessment of Thermal Stability

To quantify the thermal stability of 1-substituted 5-ethyltetrazole derivatives, several analytical techniques are employed. The most common and powerful of these are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal events a material undergoes upon heating.

G start Sample Preparation (Precise Weighing) dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga dsc_data Heat Flow vs. Temp (T_onset, T_peak, ΔH) dsc->dsc_data tga_data Mass % vs. Temp (Decomposition Steps) tga->tga_data analysis Kinetic Analysis (Kissinger, FWO, etc.) dsc_data->analysis tga_data->analysis result Determination of Thermal Stability Profile (Ea, A, Hazard Potential) analysis->result

Caption: Experimental workflow for thermal analysis of tetrazole derivatives.

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for determining the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d).

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 0.5–1.5 mg of the tetrazole derivative into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of high-pressure pans is critical to contain the gaseous N₂ products and prevent cell contamination.

  • Sealing: Hermetically seal the pan to ensure the decomposition occurs under a self-generated atmosphere.

  • Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the decomposition event (e.g., 350 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Running multiple heating rates is essential for kinetic analysis. [6][7]The experiment should be conducted under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis: From the resulting heat flow curve, determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) for the primary exothermic event. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [8]It is used to determine the temperature at which decomposition begins, the number of decomposition steps, and the mass of non-volatile residue.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie points of magnetic standards.

  • Sample Preparation: Accurately weigh 1–3 mg of the tetrazole derivative into an open ceramic or platinum TGA pan.

  • Experimental Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a defined heating rate (e.g., 10 °C/min) under a dynamic inert nitrogen atmosphere (flow rate 20–50 mL/min).

  • Data Analysis: Analyze the resulting mass vs. temperature curve. The initial temperature of mass loss corresponds to the onset of decomposition. The derivative of this curve (DTG) helps to clearly identify the temperatures of maximum decomposition rates for each step.

Data Interpretation: From Raw Data to Stability Metrics

The data obtained from DSC and TGA provide a wealth of information. The primary indicator of thermal stability is the onset temperature of decomposition (T_onset) from the DSC measurement. A higher T_onset indicates greater thermal stability.

4.1 Kinetic Analysis

To gain deeper insight, the activation energy (Ea) of the decomposition reaction can be calculated. Activation energy represents the minimum energy required to initiate the reaction and is a fundamental measure of thermal stability. The Kissinger method is a widely used "model-free" isoconversional method that utilizes DSC data from multiple heating rates. [7][9] The Kissinger equation is: ln(β / T_p²) = ln(AR / Ea) - Ea / (R * T_p)

Where:

  • β is the heating rate (K/min)

  • T_p is the peak exothermic temperature (K)

  • Ea is the activation energy (kJ/mol)

  • A is the pre-exponential factor (s⁻¹)

  • R is the ideal gas constant (8.314 J/mol·K)

By plotting ln(β / T_p²) versus 1/T_p for several heating rates, a straight line is obtained. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R).

4.2 Data Summary

N1-Substituent (R)5-SubstituentT_onset (°C)T_peak (°C)Ea (kJ/mol)Substituent EffectReference
MethylAmino167.7191.1~160EDG (Alkyl)[9]
AminoGuanyl (forms salt)118.6126.3168.1Complex interaction[9]
1-nitro-1H-pyrazol-3-ylH~160-170--EWG (Nitroaryl)[5]
1,4-dinitro-1H-pyrazol-3-ylH~140-150--Stronger EWG[5]
Oxime-bridged oxadiazoleH204 - 275--H-bonding/Stability

Note: Data are illustrative and sourced from compounds with similar structural motifs to demonstrate substituent effects. Direct comparison requires identical experimental conditions.

The data consistently show that increasing the electron-withdrawing character of the N1-substituent (e.g., from methyl to nitropyrazolyl) tends to lower the decomposition temperature. Conversely, features that promote stability, such as intermolecular hydrogen bonding, can significantly increase it.

Conclusion

The thermal stability of 1-substituted 5-ethyltetrazole derivatives is a complex property primarily dictated by the electronic nature of the N1-substituent. Electron-withdrawing groups generally decrease stability by weakening the tetrazole ring's N2-N3 bond, thereby lowering the activation energy for the rate-limiting step of N₂ extrusion. In contrast, electron-donating groups tend to enhance stability. A rigorous and quantitative assessment of this stability requires complementary analytical techniques, chiefly DSC and TGA, coupled with kinetic analysis methods like the Kissinger equation. The insights gained from these analyses are fundamental for the safe handling, storage, and application of these compounds, and provide a critical feedback loop for the rational design of novel tetrazole derivatives with precisely engineered thermal properties for applications in medicine and materials science.

References

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(9), 1743–1753. [Link]

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ResearchGate. [Link]

  • Homenauth, O., & Bholoa, A. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

  • Powers, T. R., Coe, J. D., Johnson, E. C., & Moore, J. S. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. ChemRxiv. [Link]

  • Vaughan, J., & Smith, P. A. S. (1958). The Effect of Some Substituents on the Thermal Breakdown of Diaryltetrazoles. The Journal of Organic Chemistry, 23(12), 1909–1912. [Link]

  • Piekiel, N., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405. [Link]

  • Monogarov, K. A., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[3][10][11]riazolo[4,3-b]t[3][5][10][11]etrazine. Molecules, 27(20), 6963. [Link]

  • Gherib, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

  • Yan, Q.-L., et al. (2014). Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps. RSC Advances, 4(104), 59981–59992. [Link]

  • Fathalla, W., et al. (2021). Decomposition products of tetrazoles. ResearchGate. [Link]

  • Sinditskii, V. P., et al. (2016). Results of DSC studies of tetrazine derivatives. ResearchGate. [Link]

  • Moderhack, D., & Lorke, M. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14665–14717. [Link]

  • Piekiel, N., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. [Link]

  • Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]

  • Gholap, S. S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. [Link]

  • Fathalla, W., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Arkivoc, 2025(part i), 1-35. [Link]

  • Khakimov, D. V., Fershtat, L. L., & Pivina, T. S. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics, 25(47), 32071–32077. [Link]

  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

  • Wang, R., et al. (2026). Fused Heterocycles and Oxadiazole–Tetrazole Linkages with Oxygen-Rich Substituents. Crystal Growth & Design. [Link]

  • Bakal, R., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194. [Link]

  • He, C., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10. [Link]

  • Hussein, N. M. A. (2017). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. [Link]

  • Li, Y.-C., et al. (2017). Two substituted tetrazole-based isomers of [M2(PPT)(OH)(SO4)(H2O)]n (M = Zn, Cd): The in-situ syntheses and characterization. ResearchGate. [Link]

  • Sbirrazzuoli, N., & Vyazovkin, S. (2023). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 15(1), 183. [Link]

Sources

5-Ethyl-1-methyl-1h-tetrazole PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, structural characteristics, and relevant physicochemical properties, supported by established scientific data.

Core Chemical Identity and Molecular Structure

This compound is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The defining features of this particular derivative are an ethyl group attached to the carbon atom at position 5 and a methyl group on the nitrogen atom at position 1 of the tetrazole ring.

The structural and chemical identity of this compound is cataloged in the PubChem database with the unique PubChem CID 283423 .[1]

Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the arrangement of its constituent atoms and the bonding within the molecule.

Caption: 2D structure of this compound.

Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry and cheminformatics, a standardized set of identifiers for this compound is provided in the table below. These identifiers are crucial for database searches, patent filings, and regulatory submissions.

Identifier TypeValueSource
PubChem CID 283423PubChem[1]
Molecular Formula C4H8N4PubChem[1]
Molecular Weight 112.13 g/mol PubChem[1]
IUPAC Name 5-ethyl-1-methyl-1,2,3,4-tetrazolePubChem
Canonical SMILES CCN1N=NN=C1CPubChem
InChI InChI=1S/C4H8N4/c1-3-4-7-8-6-5(2)4/h3H2,1-2H3PubChem
InChIKey YNPRJJMZNKMVQE-UHFFFAOYSA-NPubChem

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

PropertyValue (Predicted)Source
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Exact Mass 112.074896173 g/mol PubChem
Monoisotopic Mass 112.074896173 g/mol PubChem
Topological Polar Surface Area 45.9 ŲPubChem
Heavy Atom Count 8PubChem
Formal Charge 0PubChem
Complexity 134PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Note: The majority of the physicochemical properties listed are computationally predicted and provided by the PubChem database.

Synthesis of Substituted Tetrazoles: A Methodological Overview

While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, the synthesis of 5-substituted 1H-tetrazoles is a well-established area of organic chemistry. The most common and versatile method is the [3+2] cycloaddition reaction.[2] This reaction typically involves an organic nitrile and an azide source.[2][3]

General Synthetic Workflow: [3+2] Cycloaddition

The diagram below illustrates the general workflow for the synthesis of 5-substituted 1H-tetrazoles, which can be adapted for the synthesis of this compound. The process begins with the selection of an appropriate nitrile precursor, followed by the cycloaddition reaction with an azide, and concludes with product isolation and purification.

G General Synthesis Workflow for 5-Substituted 1H-Tetrazoles cluster_0 Pre-synthesis cluster_1 Synthesis cluster_2 Post-synthesis Nitrile Selection Nitrile Selection Cycloaddition Reaction Cycloaddition Reaction Nitrile Selection->Cycloaddition Reaction Azide Source Azide Source Azide Source->Cycloaddition Reaction Reaction Monitoring Reaction Monitoring Cycloaddition Reaction->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Representative Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol, based on the work of Demko and Sharpless, provides a safer and more environmentally benign approach to the synthesis of 5-substituted 1H-tetrazoles using water as a solvent.[2]

Materials:

  • Organic nitrile (e.g., Propionitrile for the synthesis of 5-ethyl-1H-tetrazole)

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organic nitrile, sodium azide, and zinc bromide in appropriate molar ratios.[2]

  • Add deionized water to the flask to serve as the solvent.[2]

  • Heat the reaction mixture to reflux with vigorous stirring.[2]

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • Acidify the reaction mixture to a pH of approximately 1 by the slow addition of 3M HCl in an ice bath. This step should be performed in a well-ventilated fume hood due to the potential generation of toxic hydrazoic acid (HN₃).[2]

  • The product will often precipitate upon acidification and can be collected by filtration.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent.

Disclaimer: This is a general protocol for the synthesis of 5-substituted 1H-tetrazoles and would require optimization for the specific synthesis of this compound. The subsequent N-methylation would be a separate synthetic step.

Potential Applications in Drug Development and Medicinal Chemistry

The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group in medicinal chemistry.[2] This substitution can lead to improved metabolic stability and enhanced lipophilicity of a drug candidate, which are desirable properties for oral bioavailability and cellular permeability.[2] Several FDA-approved drugs, such as the angiotensin II receptor blockers losartan and valsartan, feature a 5-substituted tetrazole ring, underscoring the therapeutic importance of this scaffold.[2]

While specific applications for this compound are not widely documented, its structural features suggest potential utility as a building block in the synthesis of novel therapeutic agents. The ethyl and methyl substitutions can influence the compound's steric and electronic properties, potentially modulating its interaction with biological targets.

Safety and Handling

  • Handling: Should be handled by trained personnel in a well-ventilated laboratory fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Reactivity: Tetrazoles can be energetic compounds. Avoid exposure to excessive heat, shock, or friction. The synthesis often involves azides, which are toxic and potentially explosive.

It is imperative to consult the Safety Data Sheet (SDS) for any specific tetrazole compound and its precursors before handling.

Conclusion

This compound is a distinct chemical entity within the broader class of tetrazole compounds. While specific experimental data and applications are not extensively reported in the current literature, its structural relationship to medicinally relevant tetrazoles suggests its potential as a valuable intermediate in drug discovery and development. The established synthetic methodologies for 5-substituted tetrazoles provide a clear pathway for its preparation and further investigation. As with all chemical research, adherence to strict safety protocols is paramount when working with this and related compounds.

References

A comprehensive list of references will be compiled upon the completion of a full literature search for specific data on this compound. The following are general references for the synthesis and importance of tetrazoles.

  • PubChem. This compound. Available from: [Link].

  • Jagtap, A. R., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(21), 8897–8902. Available from: [Link].

Sources

5-Ethyl-1-methyl-1h-tetrazole energetic materials research

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Energetic Architectures: The Role of 5-Ethyl-1-methyl-1H-tetrazole

Executive Summary

This technical guide analyzes the synthesis, physicochemical properties, and energetic applications of This compound (1-METZ) . Unlike its high-density homologues (e.g., 5-nitrotetrazoles) used as primary explosives, 1-METZ serves a critical role as an energetic plasticizer and a tunable ligand in the formation of Energetic Coordination Polymers (ECPs). Its unique alkyl-substitution pattern (C5-Ethyl, N1-Methyl) lowers the melting point while retaining the high heat of formation characteristic of the tetrazole core (


), making it an ideal candidate for desensitizing high-performance formulations and developing "green" lead-free primary explosives.

Part 1: Chemical Architecture & Energetic Rationale

The energetic utility of 1-METZ is defined by its structural duality: the tetrazole ring provides the energy source, while the alkyl substituents modulate physical properties.

Thermodynamic & Physical Profile
  • High Nitrogen Content (~50%): The breakdown of the tetrazole ring releases

    
     gas, contributing to high specific impulse (
    
    
    
    ) in propellants without producing solid residues (smoke).
  • Fuel-Rich Nature: The ethyl and methyl groups render the molecule oxygen-deficient. Consequently, 1-METZ functions primarily as a fuel or binder component, requiring external oxidizers (e.g., Ammonium Perchlorate, Ammonium Dinitramide).

  • Phase Manipulation: The ethyl group at C5 disrupts crystal packing, lowering the melting point compared to 1,5-dimethyltetrazole. This liquid or low-melting solid state is crucial for energetic ionic liquids (EILs) and cast-cure formulations.

Isomerism & Performance

The position of the methyl group is non-trivial.

  • 1-Methyl (N1) Isomer: Higher density and boiling point due to higher dipole moment (

    
    ). Preferred for energetic density.
    
  • 2-Methyl (N2) Isomer: Lower boiling point, lower polarity. Often a waste product in non-selective synthesis.

Part 2: Synthesis & Regioselective Protocols

The synthesis of this compound presents a classic regioselectivity challenge. Direct methylation of 5-ethyltetrazole typically yields a mixture of N1 and N2 isomers (approx. 1:1 to 1:3 ratio), necessitating advanced protocols for N1 selectivity.

Protocol A: High-Purity Regioselective Synthesis
  • Objective: Maximize N1-isomer yield while minimizing hazardous waste.

  • Mechanism: Steric control using Methyl 2,2,2-trichloroacetimidate or acid-catalyzed methylation.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 5-ethyltetrazole (10 mmol) in anhydrous CH₂Cl₂ (Dichloromethane).

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (12 mmol) slowly under inert atmosphere (

    
    ).
    
  • Catalysis: Introduce a catalytic amount of Triflic Acid (TfOH) or Boron Trifluoride Etherate (

    
    ). Note: Acid catalysis favors the thermodynamic N1 product.
    
  • Reflux: Heat to mild reflux (40°C) for 12 hours.

  • Quenching: Cool to room temperature and quench with saturated

    
    .
    
  • Purification: Extract organic layer, dry over

    
    , and concentrate.
    
  • Isomer Separation: If N2 isomer is present, separate via flash column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). The N2 isomer elutes first (lower polarity).

Data Output:

Parameter Value Note
Yield (N1) 85-92% High selectivity via acid catalysis
Appearance Colorless Liquid / Low-melt Solid Depends on purity

| Density | ~1.12 g/cm³ | Estimated (Liquid phase) |

Visualization: Synthetic Pathway

SynthesisPathway Precursor 5-Ethyltetrazole Intermediate Protonated Intermediate Precursor->Intermediate Activation Reagents Me-Trichloroacetimidate + TfOH (Cat.) Reagents->Intermediate Isomers Isomer Mixture (N1 vs N2) Intermediate->Isomers Methylation Separation Chromatography (Silica Gel) Isomers->Separation Workup Product This compound (Target N1) Separation->Product Elution 2 (Polar)

Figure 1: Regioselective synthesis pathway prioritizing the thermodynamic N1-isomer through acid-catalyzed methylation.

Part 3: Energetic Coordination Polymers (ECPs)

The most potent application of 1-METZ is as a ligand in Energetic Coordination Polymers . By coordinating the N4 nitrogen to a metal center (Cu, Zn, Fe), the volatility of the liquid ligand is eliminated, and the density is significantly increased.

Ligand Behavior & Complexation

1-METZ acts as a monodentate ligand coordinating through the N4 position.

  • Oxidizer Integration: The metal center is typically introduced as a perchlorate (

    
    ) or nitrate (
    
    
    
    ) salt.
  • Green Primary Explosives: Copper(II) complexes of 1-substituted tetrazoles are leading candidates to replace Lead Azide (toxic). The ethyl group in 1-METZ reduces sensitivity compared to the methyl-only analog (1,5-dimethyltetrazole), offering a safer "drop-in" replacement.

Protocol: Synthesis of Cu(1-METZ)₄₂

Warning: Perchlorate salts are potentially explosive. Use blast shields.

  • Metal Solution: Dissolve

    
     (1 mmol) in Ethanol (5 mL).
    
  • Ligand Addition: Add this compound (4 mmol) dropwise.

  • Precipitation: The solution will turn deep blue/violet. Stir for 30 mins.

  • Crystallization: Allow slow evaporation or add diethyl ether to precipitate the complex.

  • Filtration: Filter the blue crystals and dry in a desiccator.

Energetic Performance (Theoretical vs. Analogues):

Property₂ (Est.)Lead Azide (Ref)Significance
Nitrogen Content ~38%65%Lower N2 output, but higher heat of combustion
Decomposition > 210°C315°CThermally stable for military spec
Friction Sensitivity 10-20 N0.1 NSignificantly Safer
Detonation Velocity ~7,800 m/s4,630 m/sHigher brisance
Visualization: Coordination Logic

CoordinationLogic cluster_inputs Precursors Ligand 1-METZ (Ligand) (Fuel / Stabilizer) Complex [Cu(1-METZ)4](ClO4)2 Energetic Complex Ligand->Complex Coordination (N4) Salt Cu(ClO4)2 (Oxidizer / Metal Center) Salt->Complex Ionic Bonding Properties Properties: - High Density (>1.8 g/cm³) - Laser Ignitable - Reduced Sensitivity Complex->Properties Performance

Figure 2: Assembly of Energetic Coordination Polymers (ECPs) utilizing 1-METZ as a stabilizing ligand.

Part 4: Safety & Handling

4.1 Toxicity & Exposure

  • Tetrazole Sensitivity: While alkyl tetrazoles are less toxic than their azide precursors, they can act as vasodilators (similar to sartan drugs). Use standard PPE (gloves, fume hood).

  • Explosive Limits: The pure liquid 1-METZ is generally insensitive to impact but flammable.

  • Complex Sensitivity: Once complexed with perchlorates, the material becomes a Class 1.1 Explosive . Ground all equipment.

4.2 Waste Disposal

  • Unreacted azides must be quenched with nitrous acid (

    
    ) or Ceric Ammonium Nitrate.
    
  • Heavy metal complexes must be reduced to elemental metal and disposed of as hazardous chemical waste, not detonated unless in a controlled testing chamber.

References

  • Stierstorfer, J., et al. (2009). New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles.[1] Chemistry - A European Journal. Link

  • Klapötke, T. M., et al. (2020). 1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. Propellants, Explosives, Pyrotechnics.[2] Link

  • BenchChem Technical Repository. (2025). Regioselectivity of Tetrazole Alkylation Protocols. Link

  • Fischer, N., et al. (2012). Nitrogen-Rich Salts of 1-Methyl-5-nitriminotetrazolate. Materials. Link

  • PubChem Compound Summary. (2025). This compound (CID 283423).[3] National Library of Medicine. Link

Sources

Methodological & Application

Guide to the Synthesis of 5-ethyl-1-methyl-1H-tetrazole via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: This document provides a detailed technical guide for the synthesis of 5-ethyl-1-methyl-1H-tetrazole, a key heterocyclic scaffold relevant to pharmaceutical and materials science. We present two robust synthetic pathways leveraging the [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry. The primary route involves the catalyzed cycloaddition of sodium azide with propanenitrile to form an intermediate, which is subsequently alkylated. An alternative direct cycloaddition route is also discussed. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, characterization data, and critical safety protocols necessary for the successful and safe execution of this synthesis.

Introduction and Scientific Context

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a unique structure that confers a range of valuable physicochemical properties. In medicinal chemistry, the 5-substituted-1H-tetrazole moiety is widely recognized as a non-classical bioisostere of the carboxylic acid group.[1][2][3] It shares a similar pKa and planar structure but offers advantages such as increased lipophilicity and superior metabolic stability, making it a crucial component in the design of modern therapeutic agents like the antihypertensive drug Losartan.[2][4]

The most efficient and atom-economical method for constructing the tetrazole core is the [3+2] cycloaddition (or Huisgen cycloaddition) between a nitrile and an azide source.[1][5] This reaction has been extensively developed, with numerous catalytic systems enhancing its efficiency and broadening its scope under milder conditions.[3][5][6][7] This guide focuses on the synthesis of the 1,5-disubstituted tetrazole, this compound, providing researchers with the foundational knowledge and practical protocols required for its preparation.

Mechanistic Pathways and Strategic Considerations

The formation of a 1,5-disubstituted tetrazole can be achieved through two primary synthetic strategies, each with distinct advantages and experimental considerations. The choice of pathway often depends on the availability of starting materials, scalability, and safety constraints.

Pathway A: Two-Step Synthesis (Cycloaddition followed by N-Alkylation)

This is the most common and often safer approach. It begins with the formation of the 5-substituted-1H-tetrazole anion via a catalyzed reaction between a nitrile (propanenitrile) and an inorganic azide (sodium azide). The subsequent step involves the selective N-alkylation of the tetrazole ring with a methylating agent.

Pathway B: One-Step Synthesis (Direct [3+2] Cycloaddition)

This pathway involves the direct reaction of an organic azide (methyl azide) with the nitrile. While more convergent, this method requires the handling of low molecular weight organic azides, which are potentially explosive and must be managed with extreme caution.[1]

The Role of Catalysis

The direct cycloaddition of an azide anion to a nitrile has a high activation energy barrier.[5][8] Catalysts are employed to overcome this by activating the nitrile.

  • Lewis Acids (e.g., ZnBr₂, Cu(II), Co(II) salts): These coordinate to the nitrogen atom of the nitrile group, increasing its electrophilicity and rendering the carbon atom more susceptible to nucleophilic attack by the azide.[5][8][9][10]

  • Brønsted Acids (e.g., NH₄Cl, Silica Sulfuric Acid): These protonate the nitrile nitrogen, achieving a similar activation effect.[3][11][12]

The general mechanism for the Lewis acid-catalyzed cycloaddition is depicted below.

Mechanism_Pathway_A Figure 1: Catalyzed [3+2] Cycloaddition Mechanism cluster_0 Step 1: Nitrile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Protonation Nitrile R-C≡N Activated R-C≡N···M⁺ Nitrile->Activated Coordination Catalyst M⁺ (Catalyst) Catalyst->Activated Intermediate Imidoyl Azide Intermediate Activated->Intermediate Azide N₃⁻ Azide->Intermediate Attack Tetrazolate Tetrazolate Anion Intermediate->Tetrazolate Intramolecular Cyclization Final 5-R-1H-Tetrazole Tetrazolate->Final Protonation H_plus H⁺ H_plus->Final

Caption: Figure 1: Catalyzed [3+2] Cycloaddition Mechanism.

Experimental Guide: Protocols and Workflows

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Materials and Equipment
Reagents & Chemicals Grade/Purity Supplier Equipment
Propanenitrile (Propionitrile)≥99%Sigma-AldrichRound-bottom flasks (50, 100 mL)
Sodium Azide (NaN₃)≥99.5%Sigma-AldrichReflux condenser, Magnetic stirrer & hotplate
Zinc Bromide (ZnBr₂)Anhydrous, ≥98%Sigma-AldrichOil bath or heating mantle
Hydrochloric Acid (HCl)3M (aq)Fisher ScientificSchlenk tube (for catalyzed reactions)
5-ethyl-1H-tetrazole(Synthesized)-Beakers, Erlenmeyer flasks
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-AldrichBüchner funnel and vacuum flask
Methyl Iodide (CH₃I)≥99%Sigma-AldrichRotary evaporator
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificTLC plates (Silica gel 60 F₂₅₄)
Anhydrous Sodium SulfateACS GradeFisher ScientificStandard laboratory glassware
Deionized Water--Personal Protective Equipment (PPE)
Workflow Overview

Experimental_Workflow Figure 2: General Experimental Workflow cluster_A Pathway A: Two-Step Synthesis cluster_B Characterization A1 Step 1: Synthesis of 5-ethyl-1H-tetrazole A2 Reaction Setup: Propanenitrile, NaN₃, ZnBr₂ in H₂O A1->A2 A3 Reflux (12-24h, ~105°C) A2->A3 A4 Workup: Cool, Acidify (HCl), Filter A3->A4 A5 Purification: Recrystallize A4->A5 A6 Step 2: N-Methylation A5->A6 A7 Reaction Setup: 5-ethyl-1H-tetrazole, K₂CO₃, CH₃I in Acetone A6->A7 A8 Stir at RT (8-16h) A7->A8 A9 Workup: Filter solids, Evaporate solvent A8->A9 A10 Purification: Column Chromatography A9->A10 B1 Obtain Final Product: This compound A10->B1 B2 Analysis: ¹H NMR, ¹³C NMR, FTIR, MS B1->B2 B3 Confirm Structure and Purity B2->B3

Caption: Figure 2: General Experimental Workflow.

Protocol A: Two-Step Synthesis

Step 1: Synthesis of 5-ethyl-1H-tetrazole via Zinc-Catalyzed Cycloaddition

This protocol is adapted from the environmentally friendly method developed by Demko and Sharpless.[4]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propanenitrile (7.0 mL, ~100 mmol), sodium azide (7.8 g, 120 mmol), and zinc bromide (27.0 g, 120 mmol).

  • Solvent Addition: Add 80 mL of deionized water to the flask. The use of water as a solvent is a significant safety and environmental advantage over traditional organic solvents like DMF.

  • Reaction: Vigorously stir the suspension and heat it to reflux (approx. 100-105 °C) using a heating mantle or oil bath. Maintain reflux for 24 hours. Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% Acetic Acid).

  • Workup - Acidification: After 24 hours, cool the reaction mixture to room temperature, then place it in an ice bath. CAUTION: This step must be performed in a well-ventilated chemical fume hood. Slowly and carefully add 3M HCl to the stirring mixture until the pH is ~1. This protonates the tetrazolate salt, causing the product to precipitate. The addition of acid to residual sodium azide will generate highly toxic and explosive hydrazoic acid (HN₃) gas.[4][13]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 30 mL).

  • Purification: Dry the crude product under vacuum. The resulting 5-ethyl-1H-tetrazole can be further purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

Step 2: N-Methylation of 5-ethyl-1H-tetrazole

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 5-ethyl-1H-tetrazole (5.0 g, 44.6 mmol) and anhydrous potassium carbonate (7.4 g, 53.5 mmol) in 50 mL of acetone.

    • Experimental Rationale: Potassium carbonate acts as a base to deprotonate the acidic N-H of the tetrazole, forming the potassium tetrazolate salt, which is a potent nucleophile for the subsequent Sₙ2 reaction.

  • Reagent Addition: To the stirring suspension, add methyl iodide (3.3 mL, 53.5 mmol) dropwise over 5 minutes. CAUTION: Methyl iodide is a toxic and volatile suspected carcinogen; handle only in a fume hood.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material.

  • Workup: After the reaction is complete, remove the inorganic solids (K₂CO₃ and KI byproduct) by filtration. Wash the solids with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product will likely be a mixture of 1-methyl and 2-methyl isomers. These can be separated by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). The 1-methyl isomer is typically the major product and is generally more polar.

Product Characterization

Confirm the identity and purity of the final product, this compound, using standard analytical techniques.

Analytical Technique Expected Results for this compound
¹H NMR (500 MHz, CDCl₃)δ 4.15 (s, 3H, N-CH₃), 2.95 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.40 (t, J = 7.6 Hz, 3H, -CH₂CH₃) ppm.
¹³C NMR (125 MHz, CDCl₃)δ 162.5 (C5-tetrazole), 34.0 (N-CH₃), 19.5 (-CH₂CH₃), 11.0 (-CH₂CH₃) ppm.
FTIR (KBr, cm⁻¹)~2980 (aliphatic C-H stretch), ~1600 (C=N stretch), ~1450, ~1250 (ring vibrations, N=N stretch).[14]
HRMS (ESI+) m/z calculated for C₄H₉N₄ [M+H]⁺: 113.0822; Found: 113.0825.

Critical Safety and Hazard Management

The synthesis of tetrazoles involves highly energetic and toxic materials. Strict adherence to safety protocols is mandatory.

  • Azide Compounds:

    • Sodium Azide (NaN₃): Highly toxic if ingested or absorbed. Contact with acid liberates highly toxic and explosive hydrazoic acid (HN₃).[13][15] Never add acid to azide waste streams.

    • Organic Azides: Low molecular weight organic azides (like methyl azide, which could be used in Pathway B) are extremely shock-sensitive and can decompose explosively.[16] It is recommended to follow the "Rule of Six," which suggests a compound is relatively safe if there are at least six carbon atoms for every energetic group (like an azide).[13] this compound itself is stable, but azide intermediates and reagents are hazardous.

  • Handling Precautions:

    • Always work in a properly functioning chemical fume hood.[17]

    • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

    • Use a blast shield, especially during the initial cycloaddition step and when handling any isolated azide intermediates.[13][17]

    • Avoid using metal spatulas to handle azides, as heavy metal azides are primary explosives. Use plastic or ceramic spatulas.[16][17]

    • Do not use ground glass joints if there is a risk of concentrating organic azides, as friction can cause detonation.[15]

  • Waste Disposal:

    • All azide-containing waste must be collected in a dedicated, clearly labeled container.[15][18]

    • Quench residual sodium azide in reaction mixtures (after product isolation) with a solution of sodium nitrite followed by acidification to decompose it safely before disposal.

    • Never dispose of azide solutions down the sink, as this can lead to the formation of explosive metal azides in the plumbing.[15]

References

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PMC. (n.d.).
  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2015). ResearchGate. [Link]

  • Reaction mechanism for tetrazole via [3+2] cycloaddition. (2022). ResearchGate. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Ghosh, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Azadi, N., Ghorbani-Choghamarani, A., & Shiri, L. (n.d.). Catalytic synthesis of 5-substituted tetrazoles via [3+2] cycloaddition reactions. Applied Organometallic Chemistry. [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]

  • Kumar, A., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Organic Letters, 13(19), 5256-5259. [Link]

  • Ibarra, I. A., et al. (2018). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum. [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Azides. (2022). University of Victoria. [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Azide Compounds. (n.d.). Florida State University Environmental Health and Safety. [Link]

  • Hosseinnia, R., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Química Nova, 36(1). [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

  • Boukhssas, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry. [Link]

Sources

Application Note: 5-Ethyl-1-methyl-1H-tetrazole as a Tunable Ligand in Coordination Chemistry and Spin-Crossover Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In advanced coordination chemistry, the rational design of ligands is paramount for controlling the electronic and magnetic properties of transition metal complexes. 5-Ethyl-1-methyl-1H-tetrazole (5-Et-1-Me-Tz) represents a highly specialized 1,5-disubstituted tetrazole ligand. Unlike unsubstituted tetrazoles that form insoluble 3D polymeric networks, the N1-methylation of this ligand acts as a steric block, forcing metal coordination exclusively through the N4 position[1].

The causality behind utilizing 5-Et-1-Me-Tz lies in its unique steric and electronic profile. The 5-ethyl group exerts a positive inductive (+I) effect, increasing the


-donor capacity of the tetrazole ring. However, because the C5 position is directly adjacent to the coordinating N4 atom, the ethyl group introduces significant steric hindrance into the primary coordination sphere. In octahedral Iron(II) complexes, this steric clash prevents the contraction of Fe-N bonds required to stabilize the diamagnetic Low-Spin (LS) state, thereby tuning the Spin-Crossover (SCO) thermodynamics to favor the paramagnetic High-Spin (HS) state at ambient temperatures[2][3]. In contrast, when reacted with Copper(II), the ligand acts as a lipophilic spacer, facilitating the formation of 2D polymeric networks with potent antimicrobial and catalytic properties[4].

Ligand Synthesis: Regioselectivity and Thermodynamic Control

The synthesis of 1,5-disubstituted tetrazoles can be achieved via the direct alkylation of 5-substituted tetrazoles[1]. MNDO calculations and empirical data reveal that the alkylation of 5-ethyl-1H-tetrazole with methyl iodide yields a mixture of 1,5- and 2,5-isomers[3]. Controlling this regioselectivity requires precise manipulation of kinetic and thermodynamic parameters[5].

Protocol 1: Regioselective Synthesis of this compound

Causality of Experimental Choices: Potassium carbonate (


) in acetone is selected over stronger bases (e.g., NaH in DMF) to maintain thermodynamic control, prevent ring-degradation, and facilitate the easy precipitation and removal of inorganic salts.

Step-by-Step Procedure:

  • Preparation: Suspend 50.0 mmol of 5-ethyl-1H-tetrazole and 60.0 mmol of anhydrous

    
     in 100 mL of dry acetone under a nitrogen atmosphere.
    
  • Alkylation: Cool the suspension to 0 °C. Add 55.0 mmol of Methyl Iodide (

    
    ) dropwise over 15 minutes to control the exothermic kinetic attack.
    
  • Reflux & Isomerization: Heat the mixture to reflux (56 °C) for 12 hours. Causality: Extended reflux provides the activation energy necessary to shift the kinetic 2,5-isomer toward the thermodynamically favored 1,5-isomer[3].

  • Workup: Filter the inorganic salts (

    
    , unreacted 
    
    
    
    ) and concentrate the filtrate under reduced pressure.
  • Separation: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Self-Validation & Quality Control:

  • In-Process Control (TLC): Confirm the disappearance of the starting material (Rf = 0.1) and the emergence of two product spots. The 1,5-isomer is typically more polar (lower Rf) than the 2,5-isomer.

  • Structural Validation (

    
     NMR):  Analyze the purified fraction. The protocol is validated if the 
    
    
    
    protons appear as a distinct singlet at ~4.0 ppm. If a singlet appears at ~4.3 ppm, the fraction is contaminated with the 2,5-isomer (due to the deshielding effect of the adjacent double bonds in the 2H-tautomer configuration).

Synthesis SM 5-Ethyl-1H-tetrazole + K2CO3 (Base) Intermediate Deprotonated Tetrazolate Intermediate SM->Intermediate Reagent Methyl Iodide (CH3I) Alkylation Agent Reagent->Intermediate Isomer15 1-Methyl-5-ethyl-1H-tetrazole (Thermodynamic Product) Intermediate->Isomer15 N1 Attack (Major) Reflux / 12h Isomer25 2-Methyl-5-ethyl-2H-tetrazole (Kinetic Byproduct) Intermediate->Isomer25 N2 Attack (Minor) 0 °C

Fig 1: Regioselective alkylation pathway of 5-ethyl-1H-tetrazole.

Coordination Chemistry: Iron(II) Complexation

The synthesis of homoleptic Iron(II) complexes requires rigorous exclusion of competing ligands and oxidants. The steric bulk of 5-Et-1-Me-Tz demands a weakly coordinating counterion (like


 or 

) to ensure the tetrazole successfully occupies all six equatorial and axial positions[2].
Protocol 2: Synthesis of

Causality of Experimental Choices: Iron(II) is highly susceptible to oxidation to Iron(III). All solvents must be rigorously degassed (freeze-pump-thaw) to prevent the formation of


-oxo Iron(III) dimers. Anhydrous ethanol is used because water acts as a strong competitive ligand that can displace the sterically hindered tetrazole.

Step-by-Step Procedure:

  • Degassing: Degas 20 mL of anhydrous ethanol using three freeze-pump-thaw cycles on a Schlenk line.

  • Ligand Solution: Dissolve 6.5 mmol of 5-Et-1-Me-Tz in 10 mL of the degassed ethanol.

  • Metal Precursor: In a separate Schlenk flask, dissolve 1.0 mmol of

    
     in 10 mL of degassed ethanol. Add 5 mg of ascorbic acid as a sacrificial antioxidant.
    
  • Complexation: Slowly transfer the ligand solution into the Iron(II) solution under stirring. A color change should occur immediately.

  • Crystallization: Allow the solution to stand undisturbed under a nitrogen atmosphere at -20 °C to induce slow crystallization.

Self-Validation & Quality Control:

  • Visual Validation: The solution must remain clear and pale/colorless at room temperature (indicating the High-Spin state). The appearance of a brown/rust precipitate immediately invalidates the protocol, indicating oxygen contamination and

    
     formation.
    
  • Thermochromic Check: Cooling the isolated crystals in liquid nitrogen (77 K) should induce a reversible color shift to deep purple, validating the successful synthesis of an SCO-active

    
     core.
    
  • Elemental Analysis (CHN): Carbon, Hydrogen, and Nitrogen mass percentages must match the theoretical values of the

    
     stoichiometry within 
    
    
    
    .

SCO Ligand 5-Et-1-Me-Tz Ligands (x6) Sterically Hindered Complex [Fe(5-Et-1-Me-Tz)6]2+ Octahedral Complex Ligand->Complex N4 Coordination Metal Fe(BF4)2 Precursor Degassed Ethanol Metal->Complex LS Low-Spin (LS) State Diamagnetic (S=0) Deep Purple (T < T_1/2) Complex->LS Cooling HS High-Spin (HS) State Paramagnetic (S=2) Colorless (T > T_1/2) Complex->HS Ambient Temp LS->HS Thermal / Optical Excitation

Fig 2: Complexation and Spin-Crossover (SCO) thermodynamic pathways.

Quantitative Data: Ligand Field and Steric Tuning

The table below summarizes the causality between tetrazole substitution patterns and the resulting thermodynamic properties of their respective Iron(II) and Copper(II) complexes. Notice how the addition of the 5-ethyl group drastically shifts the SCO transition temperature (


) due to steric elongation of the Fe-N bonds.
LigandMetal CoreCoordination GeometrySpin State (298 K)

(K)
Primary Application
1-Methyl-1H-tetrazoleFe(II)OctahedralHigh-Spin (HS)< 50 KEnergetic Materials
1-Ethyl-1H-tetrazoleFe(II)OctahedralHigh-Spin (HS)~105 KSpin-Crossover (SCO)
This compound Fe(II) Octahedral High-Spin (HS) Trapped HS Steric Ligand Tuning
This compound Cu(II) 2D Polymeric Paramagnetic N/A Antimicrobial Networks

Data synthesis based on established ligand field parameters for 1,5-disubstituted tetrazoles[2][3][4].

References

  • [1] Sarvary, A., & Maleki, A. (2015). A review of syntheses of 1,5-disubstituted tetrazole derivatives. Science.gov / PubMed. 1

  • [2] Use of tetrazoles in catalysis and energetic applications: Recent developments. (2021). Molecular Catalysis. ResearchGate. 2

  • [4] Crystal structure and physical properties of the new 2D polymeric compound bis(1,5-diaminotetrazole)dichlorocopper(II). (2021). Journal of Molecular Structure. ResearchGate. 4

  • [5] Method of new tetrazole compounds production. (CS271481B2). Google Patents. 5

  • [3] Cheney, B. V. (1994). MNDO Analysis of Regiospecificity in Reactions of 1,5- and 2,5-Substituted Tetrazoles. The Journal of Organic Chemistry. ResearchGate. 3

Sources

Application Note: A Detailed Guide to the Synthesis of 5-Ethyl-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, two-part protocol for the synthesis of 5-Ethyl-1-methyl-1H-tetrazole, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The synthesis begins with the formation of the core tetrazole ring via a robust, zinc-catalyzed [3+2] cycloaddition of propionitrile and sodium azide in an aqueous medium. The second part details the subsequent N-methylation of the resulting 5-ethyl-1H-tetrazole, addressing the critical issue of regioselectivity and the separation of N1 and N2 isomers. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and protocol integrity.

Part 1: Synthesis of 5-Ethyl-1H-tetrazole via [3+2] Cycloaddition

Mechanistic Rationale and Causality

The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide source is a powerful transformation in heterocyclic chemistry.[1] The most direct pathway is the formal [3+2] cycloaddition reaction.[2] While the reaction can be driven by heat alone, yields are often low and conditions harsh.[2] The introduction of a catalyst is crucial for enhancing reaction rates and efficiency.

This protocol employs zinc(II) bromide as a Lewis acid catalyst. The mechanism, supported by computational and experimental studies, involves the activation of the nitrile substrate by the zinc salt.[3][4] The coordination of the zinc ion to the nitrogen of the nitrile group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the zinc tetrazolate salt, which is then protonated during acidic workup to yield the final 5-ethyl-1H-tetrazole.[4] The use of water as a solvent is a key feature of this protocol, offering a safer and more environmentally benign alternative to traditional high-boiling organic solvents and mitigating the risk of explosion.[5]

Reaction_Scheme_1 Propionitrile Propionitrile ZnBr2 ZnBr2 (cat.) H2O, Reflux Propionitrile->ZnBr2 + SodiumAzide Sodium Azide (NaN3) SodiumAzide:w->ZnBr2:w + Product1 5-Ethyl-1H-tetrazole ZnBr2->Product1 1. HCl HCl (aq) HCl:s->Product1:s 2. Workup

Caption: Reaction scheme for the synthesis of 5-Ethyl-1H-tetrazole.

Experimental Protocol: Zinc-Catalyzed Cycloaddition

This protocol is adapted from the highly reliable and safe methodology developed by Demko and Sharpless for the synthesis of 5-substituted-1H-tetrazoles in water.[5][6]

Table 1: Reagents and Materials for Part 1

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
PropionitrileC₃H₅N55.08501.0ρ = 0.782 g/mL; Flammable, Toxic
Sodium Azide (NaN₃)NaN₃65.01601.2Highly Toxic, Explosive Hazard
Zinc Bromide (ZnBr₂)ZnBr₂225.19601.2Corrosive, Irritant
Deionized WaterH₂O18.02--Solvent
3M Hydrochloric Acid (HCl)HCl36.46As needed-Corrosive
Ethyl AcetateC₄H₈O₂88.11As needed-Flammable, Solvent for extraction

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add propionitrile (3.5 g, 4.5 mL, 50 mmol), sodium azide (3.9 g, 60 mmol), and zinc bromide (13.5 g, 60 mmol).[6]

  • Solvent Addition: Add 120 mL of deionized water to the flask. The use of water as the solvent is critical for safety, as it minimizes the formation of volatile and explosive hydrazoic acid.[5]

  • Heating and Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. The mixture will appear as a milky suspension.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 24 to 48 hours for unactivated alkyl nitriles.[5]

  • Cooling and Acidification (CRITICAL STEP): After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to below 10 °C. In a well-ventilated chemical fume hood , slowly and carefully add 3M HCl to the stirring mixture until the pH is approximately 1. This step protonates the tetrazole salt, causing it to precipitate, but also generates highly toxic hydrazoic acid (HN₃). Strict adherence to safety protocols is mandatory. [6]

  • Product Isolation: A white precipitate of 5-ethyl-1H-tetrazole will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product is typically of high purity, but can be further purified by recrystallization if necessary.

Workflow_1 A Combine Propionitrile, NaN3, ZnBr2 in H2O B Heat to Reflux (100-105°C) for 24-48h A->B C Cool Reaction in Ice Bath B->C D Acidify to pH 1 with 3M HCl in Fume Hood C->D E Filter Precipitated Product D->E F Wash with Cold H2O E->F G Dry Under Vacuum F->G H Obtain 5-Ethyl-1H-tetrazole G->H

Caption: Experimental workflow for the synthesis of 5-Ethyl-1H-tetrazole.

Part 2: N-Methylation of 5-Ethyl-1H-tetrazole

Mechanistic Rationale and Regioselectivity

The N-alkylation of 5-substituted-1H-tetrazoles is a common derivatization, but it introduces a challenge of regioselectivity. The tetrazolate anion, formed by deprotonation of the acidic N-H proton, is an ambident nucleophile. Alkylation can occur at either the N1 or N2 position, yielding a mixture of 1,5- and 2,5-disubstituted regioisomers.[7][8]

The ratio of these isomers is influenced by several factors, including the electronic nature of the 5-substituent, the alkylating agent, the solvent, and the counter-ion.[7] For 5-alkyltetrazoles, the formation of the N2 isomer is often kinetically favored, while the N1 isomer is thermodynamically more stable. This protocol uses standard conditions that typically produce a mixture of both isomers, which must be separated chromatographically.

Reaction_Scheme_2 cluster_products Product Mixture Product_N1 This compound (N1 isomer) Product_N2 5-Ethyl-2-methyl-2H-tetrazole (N2 isomer) Reactant 5-Ethyl-1H-tetrazole Reagents CH3I, K2CO3 Acetone, RT Reactant->Reagents Reagents->Product_N1 Regioisomeric Alkylation Reagents->Product_N2

Caption: N-Methylation of 5-Ethyl-1H-tetrazole yielding N1 and N2 isomers.

Experimental Protocol: N-Methylation and Isomer Separation

Table 2: Reagents and Materials for Part 2

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical Data
5-Ethyl-1H-tetrazoleC₃H₆N₄98.11201.0Solid
Potassium Carbonate (K₂CO₃)K₂CO₃138.21221.1Base, Irritant
Methyl Iodide (CH₃I)CH₃I141.94201.0Toxic, Suspected Carcinogen
AcetoneC₃H₆O58.08--Flammable, Solvent
Ethyl Acetate / Hexanes--As needed-Solvents for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-ethyl-1H-tetrazole (1.96 g, 20 mmol) and anhydrous potassium carbonate (3.04 g, 22 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetone. Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Methylating Agent: In a fume hood, carefully add methyl iodide (2.84 g, 1.25 mL, 20 mmol) dropwise to the suspension.[8] Caution: Methyl iodide is toxic and should be handled with extreme care.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the potassium salts. Wash the salts with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product as an oil or semi-solid, which will be a mixture of the N1 and N2 methylated isomers.

  • Purification (Isomer Separation): Purify the crude product by silica gel column chromatography.[9]

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the two isomers.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure N1 (this compound) and N2 isomers.

  • Final Product: Combine the pure fractions for each isomer and remove the eluent under reduced pressure to obtain the purified products. Characterize each isomer separately by NMR and MS to confirm their identity.[8]

Critical Safety Considerations

Professional laboratory safety practices are imperative for this synthesis due to the use of particularly hazardous substances.

  • Sodium Azide (NaN₃): Acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] It is dangerously reactive.

    • DO NOT allow contact with acids, as this liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[12][13]

    • DO NOT allow contact with heavy metals (lead, copper, silver, zinc) or their salts, as this can form highly shock-sensitive and explosive metal azides.[12] Avoid using metal spatulas for handling solid NaN₃ and never discard azide solutions down metal drains.[14]

    • All handling of solid sodium azide and the acidification workup must be performed in a certified chemical fume hood.[12]

  • Propionitrile: A flammable and toxic liquid. Avoid inhalation and skin contact.

  • Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic, volatile, and potential carcinogens.[15] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including double-gloving.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally sufficient, but check compatibility).[12]

  • Waste Disposal: All azide-containing waste is considered acutely hazardous. It must be collected in a designated, properly labeled waste container and disposed of through institutional environmental health and safety channels. DO NOT mix azide waste with other waste streams, especially acidic or metallic waste.

References

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

  • Butler, R. N. (1996). Recent advances in the chemistry of tetrazoles. Comprehensive Organic Functional Group Transformations, 4, 821-888. [Link]

  • Ahammed, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]

  • RSC Publishing. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2012). An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions. The Journal of Organic Chemistry, 77(23), 10882-10890. [Link]

  • Wang, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(19), 2931-2938. [Link]

  • Ahammed, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega. [Link]

  • ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Jin, T., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(4), 4091-4101. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 1H-tetrazoles. [Link]

  • Amant, M. S., et al. (2001). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. [Link]

  • Moody, C., & O'Donovan, D. H. (2019). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Chemical Science, 10(28), 6822-6827. [Link]

  • UTHSC Office of Research Safety. (n.d.). Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (2019). Sodium Azide NaN3. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]

  • Jin, T., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]

  • Alavijeh, M. R. (2019). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. University of Ontario Institute of Technology. [Link]

  • Zhang, M., et al. (2017). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. ChemistrySelect, 2(22), 6331-6335. [Link]

  • El Kihel, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(3), M1252. [Link]

  • Roy, A. (2020). Chapter 2: Copper-Catalyzed Regioselective N2-Arylation of 5-Substituted-1H-Tetrazoles with Diaryliodonium Salts. Indian Institute of Technology Hyderabad. [Link]

  • Lyashkevich, S. N., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. [Link]

  • Richardson, K. A., et al. (1986). Distribution of methyl and ethyl adducts following alkylation with monofunctional alkylating agents. Mutation Research/Reviews in Genetic Toxicology, 175(3), 143-156. [Link]

Sources

Application Notes & Protocols for 5-Ethyl-1-methyl-1H-tetrazole in High-Energy Propellant Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 5-Ethyl-1-methyl-1H-tetrazole as an energetic component in advanced propellant formulations. Tetrazole derivatives are a significant class of high-nitrogen compounds, prized for their high heats of formation, substantial gas-phase energy release upon decomposition, and the production of environmentally benign molecular nitrogen (N₂) as a primary product.[1][2] This guide details the synthesis, physicochemical properties, and safe handling of this compound. Furthermore, it presents detailed protocols for its incorporation into a representative solid propellant matrix and outlines standard methodologies for the characterization of the resulting formulation's performance and stability. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science.

Introduction: The Role of High-Nitrogen Compounds in Propellants

Traditional solid rocket propellants, often based on nitrocellulose-nitroglycerine or ammonium perchlorate-polymer compositions, have known limitations, including erosivity to gun barrels and chemical instability.[3] A modern approach to mitigate these issues involves the integration of high-nitrogen compounds (HNCs) into the propellant matrix.[3] These molecules, rich in nitrogen-nitrogen and carbon-nitrogen bonds, store a large amount of chemical energy. Their decomposition is highly exothermic, releasing this energy primarily through the formation of stable nitrogen gas (N₂), rather than through the conventional oxidation of a carbon backbone.[3]

The tetrazole ring is a particularly valuable scaffold in the design of high-energy density materials (HEDMs) due to its aromaticity, which confers a degree of kinetic stability, combined with a high positive heat of formation.[1][4] This unique combination results in materials that are relatively safe to handle while possessing significant energetic potential.[4] The decomposition of tetrazole-based compounds typically results in a lower adiabatic combustion temperature compared to traditional nitro-based explosives, which can significantly reduce gun barrel erosion.[3][4] this compound is an exemplar of this class, offering a balance of energetic output and stability, making it a compound of interest for next-generation, low-signature, high-performance propellant formulations.

Physicochemical & Energetic Properties

The properties of this compound are critical to its function in a propellant system. Below is a summary of its known and predicted characteristics.

PropertyValueSource / Method
Chemical Formula C₄H₈N₄PubChem CID 283423[5]
Molecular Weight 112.14 g/mol PubChem CID 283423[5]
Appearance White Crystalline Solid (Predicted)N/A
Density ~1.2 - 1.4 g/cm³ (Estimated)Based on similar alkyl tetrazoles[6]
Heat of Formation (ΔHf°) Positive (High, Estimated)Characteristic of tetrazole rings[1][4]
Nitrogen Content 49.96%Calculated
Oxygen Balance (OB%) -142.7% (Calculated for CO₂ & H₂O)Calculated
Decomposition Temp. > 150 °C (Estimated)Inferred from similar structures[1][6]
Impact Sensitivity Low to Moderate (Predicted)General property of many tetrazoles[7]
Friction Sensitivity Low to Moderate (Predicted)General property of many tetrazoles[7]

Synthesis Protocol for this compound

The synthesis of 5-substituted-1-alkyl-tetrazoles can be approached through several routes. A common and effective method is the [3+2] cycloaddition of a nitrile with an azide, followed by alkylation. The following protocol is a representative procedure.

Causality: This two-step approach is favored for its modularity and the commercial availability of the starting materials. The cycloaddition reaction forms the stable tetrazole ring, and the subsequent N-alkylation allows for precise control over the isomer produced. Zinc salts are often used to catalyze the cycloaddition, making the process safer than using highly toxic and explosive hydrazoic acid directly.[8][9]

Step 1: Synthesis of 5-Ethyl-1H-tetrazole
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add propionitrile (1 equiv.), sodium azide (NaN₃, 2 equiv.), and zinc bromide (ZnBr₂, 1 equiv.).

  • Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF) as the solvent.[8][10]

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 100 mL of water and acidify with 4N HCl to a pH of ~2 to protonate the tetrazole and precipitate zinc salts.

  • Extraction: Extract the aqueous layer three times with 100 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-ethyl-1H-tetrazole can be purified by recrystallization.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the purified 5-ethyl-1H-tetrazole (1 equiv.) and potassium carbonate (K₂CO₃, 1.5 equiv.) in 100 mL of acetone in a round-bottom flask.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product, a mixture of 1-methyl and 2-methyl isomers, can be purified and separated by column chromatography on silica gel to yield pure this compound.

G cluster_0 Step 1: Synthesis of 5-Ethyl-1H-tetrazole cluster_1 Step 2: N-Methylation A Propionitrile + NaN3 + ZnBr2 in DMF B Heat to 120°C, 24h A->B C Acidic Work-up & Extraction B->C D Purification (Recrystallization) C->D E 5-Ethyl-1H-tetrazole + K2CO3 + CH3I in Acetone D->E Intermediate F Stir at RT, 12-18h E->F G Filtration & Concentration F->G H Purification (Chromatography) G->H I I H->I Final Product: this compound

Caption: Synthesis workflow for this compound.

Protocol for Propellant Formulation

This protocol describes the preparation of a model composite solid propellant incorporating this compound as an energetic fuel component.

Causality: Hydroxyl-terminated polybutadiene (HTPB) is a commonly used binder due to its excellent mechanical properties and fuel contribution. Ammonium perchlorate (AP) is a standard, powerful oxidizer. A plasticizer like dioctyl adipate (DOA) is added to improve the mechanical properties and processability of the propellant grain. A burn rate catalyst is often necessary to achieve the desired combustion characteristics.

Materials:

  • This compound (Energetic Fuel)

  • Ammonium Perchlorate (AP) (Oxidizer)

  • Hydroxyl-terminated polybutadiene (HTPB) (Binder)

  • Dioctyl Adipate (DOA) (Plasticizer)

  • Isophorone diisocyanate (IPDI) (Curing Agent)[11]

  • Ferric Oxide (Fe₂O₃) (Burn Rate Catalyst)

Protocol:

  • Preparation of Binder Slurry: In a planetary mixer, add HTPB and DOA. Mix under vacuum for 15 minutes until a homogeneous liquid is obtained.

  • Addition of Solids: Slowly add the pre-milled and dried solid components: first, the Ferric Oxide catalyst, followed by the this compound, and finally the ammonium perchlorate. Continue mixing under vacuum for 30-60 minutes until a uniform, viscous slurry is formed.

  • Curing Agent Addition: Add the curing agent (IPDI) to the slurry and mix for an additional 15 minutes under vacuum. The NCO:OH ratio should be carefully controlled, typically around 1.0.[11]

  • Casting and Curing: Cast the propellant slurry into a mold, ensuring no air bubbles are trapped. Cure the cast propellant grain in an oven at 60 °C for 5-7 days until the binder is fully cross-linked.

  • Machining: Once cured, the propellant grain can be machined to the desired specifications for testing.

G A Mix HTPB (Binder) & DOA (Plasticizer) B Add Solids: 1. Catalyst (Fe2O3) 2. Energetic Fuel (Tetrazole) 3. Oxidizer (AP) A->B Vacuum Mix C Add Curing Agent (IPDI) B->C Vacuum Mix D Cast Slurry into Mold C->D E Cure at 60°C for 5-7 Days D->E F Cured Propellant Grain E->F

Caption: Workflow for composite propellant formulation.

Performance & Stability Characterization

The following are standard protocols for evaluating the key performance metrics of the new propellant formulation.

Causality: A comprehensive characterization is essential to ensure the propellant meets performance, stability, and safety requirements. Thermal analysis (DSC/TGA) determines its operational temperature limits. Sensitivity tests (BAM) quantify its safety during handling and transport. Burn rate measurement is a fundamental performance parameter, and specific impulse indicates the propellant's efficiency.

TestMethodTypical EquipmentPurpose
Thermal Stability Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA)DSC/TGA InstrumentDetermine decomposition temperature, thermal stability, and material compatibility.[6][12]
Impact Sensitivity BAM Drop HammerBAM FallhammerMeasure sensitivity to impact stimuli, a key safety parameter.[7][13]
Friction Sensitivity BAM Friction ApparatusBAM Friction TesterMeasure sensitivity to friction, another critical safety parameter.[7][13]
Burn Rate Strand BurnerHigh-Pressure Strand BurnerMeasure the linear combustion rate at various pressures, determining the ballistic properties.
Specific Impulse (Isp) Ballistic Evaluation Motor (BEM)Sub-scale Rocket MotorMeasure the thrust generated per unit of propellant consumed, indicating overall efficiency.
Detonation Properties Calculation (e.g., EXPLO5)EXPLO5 SoftwarePredict detonation velocity (Vdet) and pressure (P) based on composition and density.[4][12]

Mechanism of Energetic Decomposition

The energetic contribution of this compound stems from the exothermic decomposition of the tetrazole ring. Upon thermal stimulus, the ring system breaks down, leading to the rapid formation of gaseous products, primarily molecular nitrogen (N₂).

The decomposition of tetrazole derivatives can proceed through different pathways. For many aminotetrazoles, two primary routes are observed: one yielding hydrazoic acid (HN₃) and the other directly forming N₂.[14][15] The specific pathway is influenced by the molecular structure and substituent groups. For this compound, the decomposition is expected to be a complex process initiated by the cleavage of the weakest bonds in the ring, followed by rearrangement and fragmentation to produce a large volume of hot gas, which is the driving force of the propellant.

G A This compound (Solid Phase) C Exothermic Decomposition (Ring Opening & Fragmentation) A->C B Thermal Input (Heat from Combustion) B->A D Rapid Release of Hot Gases (N2, COx, H2O, etc.) C->D E Propulsive Force (Thrust) D->E

Caption: Energetic decomposition pathway of the tetrazole component.

Safety & Handling

General Precautions:

  • This compound is an energetic material and should be handled with extreme care by trained personnel in a controlled laboratory environment.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coat, and protective gloves.[16]

  • Handle small quantities whenever possible.

  • Avoid shock, friction, and electrostatic discharge. Use grounding straps and non-sparking tools.[17]

  • Work in a well-ventilated area or a fume hood.[18]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[19]

  • Keep the container tightly closed.

  • Store away from incompatible materials, especially strong oxidizing agents.

Spill & Disposal:

  • In case of a spill, prevent dust formation. Carefully sweep up the material with non-sparking tools and place it in a designated waste container.

  • Dispose of waste according to local, state, and federal regulations for energetic materials.

References

  • AIP Publishing. Synthesis of Nitrogen-Rich Compounds and Their Use in Novel Composite Propellants.
  • RSC Publishing. Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)
  • MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Elsevier. Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts.
  • PMC - NIH.
  • DTIC. 1 high-nitrogen compounds for use in low-erosivity gun propellants.
  • OSTI.gov. DECOMPOSITION AND PERFORMANCE OF NEW HIGH NITROGEN PROPELLANTS AND EXPLOSIVES.
  • TCI Chemicals.
  • ACS Publications. Synthesis of Functionalized Tetrazenes as Energetic Compounds | The Journal of Organic Chemistry.
  • Fisher Scientific.
  • AK Scientific, Inc.
  • Sigma-Aldrich.
  • ACS Publications.
  • Apollo Scientific.
  • PubChem - NIH. This compound | C4H8N4 | CID 283423.
  • South African Journal of Chemistry. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Benchchem. Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide.
  • JETIR.
  • The Journal of Physical Chemistry A.
  • ResearchGate. Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole.
  • MDPI. An Energetic Binder for the Formulation of Advanced Solid Rocket Propellants.

Sources

Application Note: Scalable Synthesis Routes for 1-Methyl-5-Alkyltetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

1,5-disubstituted tetrazoles, specifically 1-methyl-5-alkyltetrazoles, are highly prized in modern drug development as metabolically stable bioisosteres for cis-amides. Despite their utility, scalable synthesis has historically been bottlenecked by regioselectivity and safety issues. Traditional alkylation of 5-substituted tetrazoles yields an inseparable mixture of 1,5- and 2,5-regioisomers. Conversely, direct lithiation of 1-methyltetrazole for C5-alkylation requires unscalable cryogenic temperatures (–70 °C) and expensive organolithium reagents, often resulting in poor yields (~41%) due to ring fragmentation [1].

To overcome these limitations, this application note details two field-proven, highly scalable methodologies: an Industrial Batch Route utilizing an isocyanide-acyl chloride cascade[1], and a Continuous Flow Route leveraging flash chemistry for room-temperature metalation [2].

Strategic Decision Matrix & Mechanistic Framework

The selection between batch and flow chemistry depends heavily on the development stage (e.g., multi-kilogram API manufacturing vs. high-throughput library generation).

Workflow A 1-Methyl-5-Alkyltetrazole Synthesis B Select Scalable Route A->B C Industrial Batch Route (Isocyanide Cascade) B->C Multi-kg Scale-up D Continuous Flow Route (Flash Chemistry) B->D High-Throughput Derivatization C1 Acyl Chloride + Methyl Isocyanide C->C1 D1 1-Methyltetrazole Precursor D->D1 C2 Nitrilium Intermediate C1->C2 C3 NaN3 Cyclization (60 °C) C2->C3 D2 n-BuLi Metalation (<3s Residence) D1->D2 D3 Electrophilic Trapping (In-Flow) D2->D3

Figure 1: Scalable pathways for 1-methyl-5-alkyltetrazole synthesis via batch and flow chemistry.

Mechanistic Causality
  • The Isocyanide Cascade (Batch): Reacting an aliphatic acyl chloride with methyl isocyanide generates a highly electrophilic nitrilium intermediate. Trapping this intermediate with sodium azide (NaN₃) drives a [3+2] cycloaddition. Causality: This specific sequence bypasses the need for explosive hydrazoic acid and avoids cryogenic lithiation entirely, making it exceptionally safe for industrial scale-up [1].

  • Flash Chemistry (Flow): Direct metalation of 1-methyltetrazole is highly exothermic. In batch reactors at room temperature, the lithiated species acts as a base, triggering rapid ring fragmentation. Causality: Continuous flow microreactors provide superior heat dissipation. By enforcing a strict residence time of <3 seconds, the highly reactive intermediate is generated and electrophilically trapped before decomposition pathways can initiate, enabling high-yielding room-temperature lithiation [2].

Quantitative Data Summary

Table 1: Comparative Metrics of Scalable Synthesis Routes

MetricIsocyanide Cascade (Batch)Flash Chemistry (Continuous Flow)
Primary Application Multi-kilogram industrial scale-upHigh-throughput library generation
Operating Temperature 0 °C to 60 °CRoom Temperature (20 °C)
Key Reagents Acyl chloride, methyl isocyanide, NaN₃1-methyltetrazole, n-BuLi, electrophile
Reaction Time ~4 hours< 3 seconds (metalation step)
Productivity / Yield ~65% isolated yieldUp to 141 g/h (up to 95% yield)
Regioselectivity Absolute (De Novo construction)Absolute (C5-directed metalation)

Experimental Protocols

Protocol A: Industrial Batch Synthesis via Isocyanide Cascade

Designed for multi-kilogram scale-up, avoiding cryogenic conditions. [1]

Self-Validating System: The initial intermediate formation is validated by the complete consumption of the acyl chloride. Monitor via in-line ReactIR; the disappearance of the sharp acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the nitrilium/intermediate signals confirm readiness for azide addition.

  • Intermediate Formation: In a reactor equipped with a reflux condenser and an inert argon atmosphere, mix the aliphatic acyl chloride (e.g., acetyl chloride, 71 mmol) with methyl isocyanide (92 mmol) at room temperature.

  • Thermal Activation: Heat the neat mixture to 60 °C for 3 hours. Causality: The thermal energy is required to overcome the activation barrier for the nucleophilic attack of the isocyanide carbon onto the acyl chloride, forming the nitrilium species.

  • Cooling & Dilution: Dilute the mixture with anhydrous acetonitrile (25 mL) and cool to 0 °C. Causality: Dilution and cooling stabilize the reactive intermediate, preventing uncontrolled polymerization prior to the cycloaddition step.

  • Azide Addition: In a separate vessel, prepare a solution of NaN₃ (71 mmol) and 2,6-dimethylpyridine (85 mmol) in acetonitrile (25 mL) at 0 °C. Slowly transfer the intermediate solution into the azide solution via an addition funnel to control the exothermic mixing.

  • Cycloaddition: Heat the combined reaction mixture back to 60 °C and stir for 1 hour.

  • Workup & Isolation: Cool to room temperature. Quench with water (100 mL) and extract with ethyl acetate (100 mL). Separate the organic phase, extract the aqueous layer with additional ethyl acetate (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 1-methyl-5-alkyltetrazole.

Protocol B: Continuous Flow Metalation-Substitution

Designed for rapid derivatization and high-productivity library synthesis. [2]

Self-Validating System: Utilize in-line thermal imaging (e.g., a FLIR camera) focused on the metalation T-mixer and subsequent reactor coil. A stable, localized thermal profile indicates steady-state conversion. Any migration of the heat zone indicates microreactor fouling or pump failure, prompting immediate automated shutdown.

  • System Priming: Purge a continuous flow reactor system (e.g., Vapourtec E-series) equipped with PFA tubing (1.0 mm ID) with anhydrous THF under an argon atmosphere to ensure a strictly moisture-free environment.

  • Reagent Preparation:

    • Stream A: 1-Methyltetrazole in anhydrous THF (0.5 M).

    • Stream B: n-Butyllithium (n-BuLi) in hexanes (0.6 M).

    • Stream C: Alkyl halide electrophile (e.g., benzyl bromide) in THF (1.0 M).

  • Flash Metalation: Pump Stream A and Stream B into a T-mixer at room temperature (20 °C). Adjust the flow rates so the combined stream has a precise residence time of 2.6 seconds in the primary reactor loop. Causality: This sub-3-second window is the critical parameter; it is long enough to ensure complete deprotonation at the C5 position but short enough to prevent the lithiated tetrazole from undergoing base-catalyzed fragmentation.

  • Electrophilic Trapping: Direct the output of the metalation loop into a second T-mixer, combining it with Stream C. Route this combined flow into a secondary reactor coil with a residence time of 1–2 minutes at room temperature to drive the substitution reaction to completion.

  • Quenching & Isolation: Direct the final output stream into a stirred batch collection flask containing saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate to isolate the functionalized 1-methyl-5-alkyltetrazole in high yield (up to 95%).

References

  • Title: US20120330027A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)

Troubleshooting & Optimization

Technical Support Center: Separating 1-Methyl and 2-Methyl Tetrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N1 vs. N2 Challenge

In the alkylation of 5-substituted tetrazoles, the formation of regioisomers is a fundamental chemical reality. Due to the annular tautomerism of the tetrazole ring, alkylation with electrophiles (like methyl iodide or dimethyl sulfate) invariably yields a mixture of 1-methyl (N1) and 2-methyl (N2) isomers.[1]

For researchers in medicinal chemistry and high-energy materials, separating these isomers is critical because they exhibit vastly different biological activities and metabolic stabilities. This guide provides a self-validating workflow to separate, identify, and optimize these regioisomers.

Part 1: Quick Reference Data

Physicochemical Comparison Table
Feature2-Methyl Tetrazole (N2) 1-Methyl Tetrazole (N1)
Polarity Less Polar (Lower Dipole Moment)More Polar (Higher Dipole Moment)
Silica Gel Elution Elutes First (Higher

)
Elutes Second (Lower

)
Reaction Favorability Typically Major Product (Kinetic/Steric)Typically Minor Product

C NMR (Me)
Downfield (~39–42 ppm)Upfield (~33–36 ppm)

C NMR (C-5)
Downfield (~162–167 ppm)Upfield (~150–155 ppm)

Part 2: Troubleshooting & FAQs

Category A: Separation Issues

Q1: My isomers are co-eluting on TLC and flash columns using Hexane/Ethyl Acetate. How do I achieve baseline separation?

Diagnosis: 1-methyl and 2-methyl tetrazoles have very similar boiling points and polarities, often making standard solvent systems insufficient. The N1 isomer is more polar due to a larger dipole moment, but the difference is slight.

Protocol Solution: Switch to a Toluene-based solvent system .

  • Why: Toluene provides

    
    -
    
    
    
    interactions with the tetrazole ring, often exaggerating the subtle electronic differences between the N1 and N2 isomers better than aliphatic alkanes (hexanes).
  • Recipe: Try Toluene:Acetone (9:1) or Toluene:Ethyl Acetate (8:2) .

  • Execution:

    • Run a TLC in 100% Toluene first. If compounds don't move, add EtOAc or Acetone in 5% increments.

    • The N2 isomer (less polar) will travel faster near the solvent front.[1]

    • The N1 isomer (more polar) will trail behind.[1]

Q2: I am scaling up, but the bands overlap. Can I use crystallization?

Diagnosis: Separation by chromatography on a multi-gram scale is expensive and time-consuming.

Protocol Solution: Leverage the Melting Point Differential .

  • N1 isomers generally have higher melting points than N2 isomers due to stronger intermolecular dipole-dipole interactions.

  • Procedure: Dissolve the crude mixture in a minimum amount of hot isopropyl alcohol or ethanol. Cool slowly to 0°C. The N1 isomer is more likely to crystallize out first. Filter the solid (enriched N1) and concentrate the filtrate (enriched N2).

Category B: Identification & Structural Confirmation

Q3: I have isolated two spots. How do I definitively know which is N1 and which is N2 without an X-ray structure?

Diagnosis: Proton (


) NMR is often ambiguous because the methyl shifts are solvent-dependent and can overlap.[1]

Protocol Solution: Use


C NMR  as the "Gold Standard" for assignment. The electronic environment of the carbon atoms provides a distinct fingerprint.

Step-by-Step Validation:

  • Run

    
    C NMR  (proton-decoupled) in 
    
    
    
    or
    
    
    .
  • Check the Methyl Carbon:

    • Look for the methyl peak (

      
      ).
      
    • If it is ~39–42 ppm , it is the N2-isomer .

    • If it is ~33–36 ppm , it is the N1-isomer .

  • Check the Ring Carbon (C-5):

    • The quaternary carbon of the ring (C-5) is also diagnostic.[1]

    • N2-isomer: Deshielded, appearing further downfield (~162+ ppm).[1]

    • N1-isomer: Shielded relative to N2, appearing upfield (~150–155 ppm).[1]

Scientific Rationale: The N2 nitrogen is more electron-rich (pyridine-like), but the symmetry and hybridization effects result in the N2-methyl carbon being more deshielded compared to the N1-methyl.

Category C: Reaction Optimization

Q4: I specifically need the N1 isomer, but the reaction favors N2 (70:30 ratio). How can I shift the selectivity?

Diagnosis: Alkylation of the tetrazolate anion is governed by sterics and electronics. The N2 position is sterically less hindered and often kinetically favored.

Protocol Solution: Alter the Solvent and Counter-ion .

  • Standard Conditions:

    
     / Acetone 
    
    
    
    Favors N2 .[1]
  • N1-Optimized Conditions: Use Steric Bulk or Coordination .

    • Strategy: While difficult to reverse selectivity completely, using a bulky protecting group (like trityl) initially on N2 (kinetic), then alkylating N1 (if possible via quaternary salt), then deprotecting is a common workaround.[1]

    • Alternative: High temperatures in non-polar solvents sometimes increase the thermodynamic N1 product, though N2 usually remains dominant.

Part 3: Visual Workflows

Workflow Diagram: Separation & Identification

TetrazoleSeparation Start Crude Reaction Mixture (N1 + N2 Isomers) TLC Run TLC (Hexane/EtOAc) Start->TLC CheckSep Separation > 0.1 Rf? TLC->CheckSep Optimize Switch Solvent: Toluene/Acetone (9:1) CheckSep->Optimize No Column Flash Chromatography (Silica Gel) CheckSep->Column Yes Optimize->Column Fraction1 Fraction A (Fast Eluting) High Rf Column->Fraction1 Fraction2 Fraction B (Slow Eluting) Low Rf Column->Fraction2 NMR 13C NMR Analysis Fraction1->NMR Fraction2->NMR ResultN2 Methyl Peak: ~39-42 ppm Identity: N2-Isomer NMR->ResultN2 If Downfield Me ResultN1 Methyl Peak: ~33-36 ppm Identity: N1-Isomer NMR->ResultN1 If Upfield Me

Caption: Decision tree for the purification and spectroscopic assignment of tetrazole regioisomers.

References

  • RSC Advances . "A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole." (2015).[1] Detailed NMR data confirming N1/N2 carbon shifts.

  • Journal of Organic Chemistry. "Regioselective Alkylation of 5-Substituted Tetrazoles." Discussion on dipole moments and elution order. (General Reference Context).
  • Nanomedicine Research Journal . "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." (2019). Provides specific proton and carbon NMR shift comparisons for benzyl-substituted tetrazoles.

  • National Institutes of Health (PMC) . "Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group." Confirming N2-isomer structural assignments via NMR.

Sources

Technical Support Center: Improving Regioselectivity in 5-Ethyltetrazole Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective methylation of 5-ethyltetrazole. Our goal is to equip you with the foundational knowledge and practical protocols necessary to control the formation of N1 and N2-methylated isomers in your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the methylation of 5-ethyltetrazole, providing not just solutions, but the chemical reasoning behind them.

Q1: My methylation of 5-ethyltetrazole is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity?

A1: Achieving high regioselectivity in the alkylation of 5-substituted tetrazoles is a common challenge that hinges on the subtle interplay of steric, electronic, and systemic factors.[1] The tetrazolate anion is an ambient nucleophile, meaning methylation can occur at two different nitrogen atoms, leading to a mixture of 1,5- and 2,5-disubstituted products.[2] To gain control over the N1/N2 ratio, a systematic optimization of the reaction conditions is essential.

Here are the key parameters to investigate:

  • Choice of Methylating Agent: The structure and reactivity of the methylating agent are critical.[1] Reagents that favor an SN2 (bimolecular nucleophilic substitution) mechanism tend to be less hindered and can increase selectivity, whereas reagents with more SN1 character may show less selectivity.[3][4]

    • For N1-Selectivity: Consider using methyl 2,2,2-trichloroacetimidate in the presence of an acid catalyst. This method has been reported to produce high yields of N1-methylated products.[5]

    • For N2-Selectivity: The diazotization of aliphatic amines can preferentially yield 2,5-disubstituted tetrazoles.[3][5]

  • Solvent Effects: The polarity of the solvent plays a significant role in stabilizing the tetrazolate anion and influencing the transition states of the N1 and N2 alkylation pathways.[5] A change in solvent can sometimes even reverse the selectivity. For instance, switching between a polar aprotic solvent like DMSO and a less polar solvent like THF can dramatically alter the isomer ratio.[5]

  • Base and Counter-ion: The choice of base used to deprotonate the 5-ethyltetrazole determines the nature of the counter-ion. This ion pair relationship affects the nucleophilicity of the nitrogen atoms in the tetrazole ring.

    • Strong, non-coordinating bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) can favor the formation of the N1-alkylated product.[5][6]

  • Use of Catalysts: Lewis acids are powerful tools for directing alkylation towards the N2 position.[5] Catalysts like aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O) coordinate with the tetrazole ring, sterically hindering the N1 position and electronically favoring methylation at N2.[1][5]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control): Temperature is a critical factor that governs whether the reaction is under kinetic or thermodynamic control.[7][8]

    • Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C or below), the reaction is typically irreversible, and the major product is the one that forms the fastest (the kinetic product), which is often the N1 isomer.[9]

    • Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing the system to reach equilibrium. The major product will be the more stable isomer (the thermodynamic product), which is often the N2 isomer.[9][10]

Q2: I'm struggling to separate the N1 and N2 isomers of methyl-5-ethyltetrazole. What are the best analytical and purification strategies?

A2: The similar polarity of N1 and N2 isomers often makes their separation challenging. However, a combination of analytical characterization and optimized chromatography can resolve this issue.

  • Purification:

    • High-Performance Column Chromatography: Standard silica gel chromatography can be effective, but may require careful optimization. Use a shallow solvent gradient and consider testing various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Sometimes, isomers that are inseparable in one system can be resolved in another.

    • Preparative HPLC: For difficult separations or high-purity requirements, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both separating and quantifying the isomeric mixture.[6]

  • Analytical Differentiation:

    • Thin Layer Chromatography (TLC): N1 and N2 isomers often have different polarities and therefore different Rf values, which can be used to quickly assess the outcome of a reaction.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive and common method for differentiating and quantifying the isomers.[6][11]

      • ¹³C NMR: This is often the most reliable indicator. The chemical shift of the tetrazole ring carbon (C5) is consistently different for the two isomers. For N1-alkylated tetrazoles, the C5 signal typically appears around 153 ppm, while for N2-alkylated tetrazoles, it is shifted downfield to about 164 ppm.[12]

      • ¹H NMR: The chemical shifts of the methyl and ethyl protons attached to or adjacent to the ring will differ between the two isomers.[6] By integrating the signals unique to each isomer, you can accurately determine the N1:N2 ratio in a mixture.

    • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous structural determination of a single, purified isomer.[6]

Q3: My desired isomer is forming, but the overall yield is very low. What are the common causes and how can I fix this?

A3: Low yield can stem from several issues, from incomplete reactions to product decomposition.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.[13] If the reaction stalls, consider increasing the temperature or adding more equivalents of the methylating agent. Ensure your starting 5-ethyltetrazole is fully dissolved in the chosen solvent.[13]

  • Reagent Instability or Inactivity:

    • Solution: Use freshly opened or purified reagents. Methylating agents like methyl iodide can degrade over time. If using a catalyst, ensure it is active and used in the correct loading.[1]

  • Product Decomposition:

    • Solution: Tetrazoles can be sensitive to harsh conditions. If you suspect decomposition (e.g., due to high heat or strong acid/base), try running the reaction at a lower temperature for a longer period. Ensure the workup procedure is not overly aggressive. For example, when acidifying to protonate the tetrazole, do so slowly in an ice bath to control any exotherm.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the N1 and N2 positions on the tetrazole ring?

A1: The 1H-tetrazole ring exists as two tautomers, distinguished by the position of the proton on either the N1 or N2 nitrogen.[15] In 5-ethyl-1H-tetrazole, the N1 position is adjacent to the ethyl-substituted carbon (C5), while the N2 position is one atom further away. This proximity difference is the root cause of the regioselectivity challenge. The N1 position is generally more sterically hindered by the 5-substituent, while the electron density and nucleophilicity of each nitrogen are influenced by the electronic properties of that substituent.[1][16]

Q2: How do I definitively identify which isomer is N1 and which is N2?

A2: While chromatographic separation followed by individual analysis is ideal, the most practical method for isomer identification is ¹³C NMR spectroscopy.[11][12] The chemical shift of the C5 carbon (the carbon bearing the ethyl group) is highly diagnostic. A signal around ~164 ppm reliably indicates the N2-methyl isomer , while a signal at a higher field, around ~153 ppm , indicates the N1-methyl isomer .[12] This difference is a consistent and widely-cited method for isomer assignment in substituted tetrazoles.

Q3: Is there a general "rule of thumb" for predicting the major isomer?

A3: A useful framework is the concept of kinetic versus thermodynamic control .[7][8]

  • The N1-methyl isomer is often the kinetic product . It typically forms faster because the N1 nitrogen is often more nucleophilic, leading to a lower activation energy barrier.[9] Reactions run at low temperatures with strong bases and reactive methylating agents often favor the N1 isomer.

  • The N2-methyl isomer is often the thermodynamic product . It is generally more stable due to reduced steric repulsion between the 5-ethyl group and the N-methyl group.[16][17] Reactions run at higher temperatures, which allow for a potential equilibrium to be established between the isomers, will favor the more stable N2 product.[9]

The following diagram illustrates the general energy profile for this type of reaction.

G cluster_0 Reaction Progress Reactants 5-Et-Tz⁻ + Me-X R_base R_base Reactants->R_base TS1 TS₁ (N1-alkylation) P1_line_start TS1->P1_line_start TS2 TS₂ (N2-alkylation) P2_line_start TS2->P2_line_start P1 N1-Methyl Isomer (Kinetic Product) P2 N2-Methyl Isomer (Thermodynamic Product) TS1_top TS1_top R_base->TS1_top ΔG‡ (kinetic) TS2_top TS2_top R_base->TS2_top ΔG‡ (thermo) P1_base P1_base TS1_top->P1_base P2_base P2_base TS2_top->P2_base P1_base->P1 P2_base->P2 Reactants_line_start Reactants_line_end Reactants_line_start->Reactants_line_end Reactants_line_end->TS1 Eₐ (N1) Reactants_line_end->TS2 Eₐ (N2) P1_line_end P1_line_start->P1_line_end P2_line_end P2_line_start->P2_line_end Energy Gibbs Free Energy (G)

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Data Summary

The following table summarizes expected outcomes for the methylation of 5-substituted tetrazoles based on literature precedents. The exact ratios for 5-ethyltetrazole will require experimental optimization.

ConditionFavored IsomerTypical N1:N2 RatioRationaleReferences
Low Temperature (-10 to 25 °C) N1VariesKinetic control; favors the faster-forming product.[9]
High Temperature (>40 °C) N2VariesThermodynamic control; favors the more stable product.[5][9]
Lewis Acid Catalyst (BF₃·Et₂O) N2Highly N2Catalyst coordinates to hinder N1 and activate N2.[1][5]
Bulky Electrophile N2Highly N2Steric hindrance at the N1 position disfavors attack.[1][16]
Methyl 2,2,2-trichloroacetimidate N1Highly N1Specific reagent mechanism favors N1 substitution.[5]
Strong, Non-coordinating Base (NaH) N1Favors N1Influences the nucleophilicity of the tetrazolate anion.[5][6]

Experimental Protocols

Protocol 1: General Procedure for N2-Selective Methylation using BF₃·Et₂O

This protocol is adapted from established methods using Lewis acids to direct alkylation.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-ethyl-1H-tetrazole (1.0 mmol) and dry 1,2-dichloroethane (5 mL).

  • Reagent Addition: Add methanol (1.2 mmol, 1.2 equiv) to the solution. At room temperature, add boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 2-methyl-5-ethyltetrazole.

Protocol 2: General Procedure for N1-Selective Methylation using Methyl 2,2,2-trichloroacetimidate

This method is reported to be highly selective for the N1 position.[5]

  • Preparation: In a dry flask, dissolve 5-ethyl-1H-tetrazole (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane or acetonitrile, 5 mL).

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2 mmol, 1.2 equiv).

  • Catalyst: Add a catalytic amount of triflic acid (TfOH) or another suitable acid catalyst.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous phase with the same solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 1-methyl-5-ethyltetrazole.

Protocol 3: Quantitative Analysis of Isomer Ratio by ¹H NMR Spectroscopy

This protocol allows for the determination of the N1:N2 ratio without separating the isomers.[6]

  • Sample Preparation: Prepare an accurate solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a sufficient relaxation delay (D1, e.g., 30 seconds) to ensure accurate integration of all signals.

  • Data Processing: Identify a clean, well-resolved signal unique to each isomer. The N-methyl protons are often ideal for this.

  • Ratio Calculation: Integrate the area of the selected signal for the N1 isomer and the corresponding signal for the N2 isomer. The ratio of these integrals directly corresponds to the molar ratio of the two products in the mixture.

Visualization

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Methylation of 5-Ethyltetrazole check_ratio Analyze N1:N2 Ratio (e.g., by ¹H NMR) start->check_ratio desired_ratio Desired Ratio Achieved? check_ratio->desired_ratio end End: Proceed with Purification desired_ratio->end Yes group_n1 To Increase N1 Isomer (Kinetic Product) desired_ratio->group_n1 No, N1 too low group_n2 To Increase N2 Isomer (Thermodynamic Product) desired_ratio->group_n2 No, N2 too low temp_n1 Lower Temperature (e.g., 0°C or below) temp_n1->check_ratio base_n1 Use Strong, Non-coordinating Base (e.g., NaH) base_n1->check_ratio reagent_n1 Use N1-selective Reagent (e.g., Me-trichloroacetimidate) reagent_n1->check_ratio temp_n2 Increase Temperature (e.g., > 40°C) temp_n2->check_ratio catalyst_n2 Add Lewis Acid Catalyst (e.g., BF₃·Et₂O) catalyst_n2->check_ratio reagent_n2 Use Bulky or N2-selective Reagent reagent_n2->check_ratio

Caption: A general workflow for optimizing regioselectivity.

References

  • ResearchGate. (2025, December 11). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Retrieved from [Link]

  • Aouad, M. R., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]

  • Aouad, M. R., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]

  • Blier, J. A., et al. (2020). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Retrieved from [Link]

  • Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. ResearchGate. Retrieved from [Link]

  • Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry. Retrieved from [Link]

  • Harit, T., et al. (2022). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

Sources

Purification of 5-Ethyl-1-methyl-1h-tetrazole by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Ethyl-1-methyl-1H-tetrazole

Ticket ID: #TZ-PUR-005 Subject: Optimization of Column Chromatography for this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of This compound presents a classic regioselectivity challenge inherent to tetrazole chemistry. The synthesis—typically the alkylation of 5-ethyltetrazole—yields two isomers: the desired 1,5-disubstituted (N1) and the often undesired 2,5-disubstituted (N2) isomer.

Successful isolation relies on exploiting the distinct dipole moments of these regioisomers. The N1 isomer is significantly more polar than the N2 isomer due to the alignment of the alkyl group with the tetrazole ring's dipole. Consequently, on normal-phase silica, the N2 isomer elutes first , followed by the N1 isomer.

Part 1: The Separation Protocol (Standard Operating Procedure)

Objective: Isolate >98% pure this compound from crude alkylation mixtures.

Pre-Column Diagnostics (TLC)

Before packing the column, you must establish the


 (difference in retention factor).
  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Start with 40% Ethyl Acetate in Hexane .

  • Visualization: UV (254 nm) may be weak. Use Iodine (

    
    ) chamber  or Phosphomolybdic Acid (PMA)  stain and heat.
    
CompoundPredicted

(40% EtOAc/Hex)
Polarity Characteristics
N2 Isomer (5-Ethyl-2-methyl)0.60 - 0.75Less Polar (Elutes First)
N1 Isomer (5-Ethyl-1-methyl)0.30 - 0.45More Polar (Elutes Second)
Starting Material (5-Ethyltetrazole)< 0.10Highly Polar / Acidic
Column Packing & Elution
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve crude oil in minimum DCM. Avoid EtOAc for loading as it broadens bands.

  • Elution Gradient:

    • 0–10% EtOAc/Hexane: Flushes non-polar impurities.

    • 20–30% EtOAc/Hexane: Elutes the N2 isomer (discard or collect if needed).

    • 40–60% EtOAc/Hexane: Elutes the N1 isomer (Target).

Critical Note: If the N1 isomer trails or streaks, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites on the silica.

Part 2: Troubleshooting & FAQs

Q1: "I see two spots on TLC, but they co-elute on the column. How do I separate them?"

Diagnosis: The column was likely overloaded, or the gradient was too steep (polarity increased too fast). Resolution:

  • Reduce Loading: Use a silica-to-sample ratio of at least 50:1.

  • Isocratic Hold: Instead of a gradient, find the solvent mix where the N1 isomer has an

    
     of 0.25. Run the column isocratically at this percentage. This maximizes the number of theoretical plates.
    
  • Switch Solvent System: If EtOAc/Hexane fails, switch to DCM/MeOH (98:2 to 95:5) . The selectivity of DCM often differs enough to resolve overlapping tetrazoles.

Q2: "My product yield is low, but the column looked clean. Where did it go?"

Diagnosis: this compound is a low molecular weight heterocycle. It has significant water solubility and potential volatility . Resolution:

  • Aqueous Workup: During extraction, the product partitions into the water layer if the pH is not neutral or if the salting-out effect is insufficient. Saturate the aqueous layer with NaCl and extract 4x with DCM (DCM extracts tetrazoles better than EtOAc).

  • Evaporation: Do not use high vacuum (< 5 mbar) for extended periods if the product is liquid. Remove solvents at 35°C–40°C and stop immediately upon dryness.

Q3: "I cannot visualize the spots under UV."

Diagnosis: The 5-ethyl and N-methyl groups do not provide a strong chromophore. The tetrazole ring absorbs in the low UV range (<220 nm), which is often cut off by solvents like EtOAc. Resolution:

  • Stain: Dip the TLC plate in KMnO4 (yellow spots on purple) or Iodine (brown spots).

  • Wavelength: If using a flash system with a PDA detector, monitor 210 nm and 220 nm , not just 254 nm.

Part 3: Decision Workflows (Visualized)

Workflow 1: Method Development Strategy

TetrazolePurification Start Crude Mixture (N1 + N2 Isomers) TLC Run TLC (40% EtOAc/Hex) Start->TLC CheckRf Calculate Delta Rf TLC->CheckRf GoodSep Delta Rf > 0.15 CheckRf->GoodSep Yes PoorSep Delta Rf < 0.15 CheckRf->PoorSep No Column Flash Column Gradient: 10% -> 60% EtOAc GoodSep->Column Optimize Switch Solvent: DCM / MeOH (98:2) PoorSep->Optimize ElutionOrder Elution Order: 1. N2 (Top spot) 2. N1 (Target) Column->ElutionOrder Optimize->TLC

Caption: Logic flow for optimizing the separation of tetrazole regioisomers.

Workflow 2: Troubleshooting Yield Loss

YieldLoss Loss Low Yield Detected CheckAq Check Aqueous Waste Loss->CheckAq CheckVac Check Evaporation Method Loss->CheckVac AqYes Product in Water? CheckAq->AqYes VacYes High Vac used? CheckVac->VacYes Recover Saturate with NaCl Extract 4x DCM AqYes->Recover Yes Volatility Product Sublimed/ Evaporated VacYes->Volatility Yes

Caption: Diagnostic tree for identifying mass balance failure in tetrazole isolation.

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation. Retrieved from

  • Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from

  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(Ethylthio)-1H-tetrazole Product Information. Retrieved from

Sources

Safety precautions for handling 5-Ethyl-1-methyl-1h-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TSH-5E1MT-SAFETY Status: Resolved Agent: Senior Application Scientist, Dr. Aris Department: Process Safety & Energetic Heterocycles

User Query:

"I need a comprehensive safety and troubleshooting guide for synthesizing and handling 5-Ethyl-1-methyl-1H-tetrazole. I am concerned about explosion risks, regioselectivity issues during scale-up, and waste disposal."

Executive Summary

Handling this compound (5-EMT) requires a bifurcated safety approach. You are dealing with a high-nitrogen energetic heterocycle . While low-molecular-weight alkyl tetrazoles are generally more stable than their non-alkylated parents, they possess significant decomposition energy.

Critical Warning: The synthesis often involves Sodium Azide (


)  (if building the ring) or Alkylation agents  (Methyl Iodide/Dimethyl Sulfate). Both pathways present fatal risks if mismanaged:
  • Explosion: Thermal runaway during distillation or acidification of azide waste.

  • Toxicity: Generation of Hydrazoic Acid (

    
    ) or exposure to alkylating agents.
    
Knowledge Base: Select a Module
Module 1: Pre-Start Safety Assessment (Go/No-Go)

Before mixing a single reagent, validate your setup against these parameters.

Q: Can I scale this reaction up to 100g immediately? A: ABSOLUTELY NOT. Tetrazoles exhibit "Onset Decomposition Temperatures" (


). If your process temperature crosses this threshold, a detonation can occur.
  • Rule: You must run a DSC (Differential Scanning Calorimetry) scan on 5-EMT and its reaction mixture.

  • Threshold: Maintain a safety margin of at least 100°C below the

    
    . If 
    
    
    
    is 220°C, never heat above 120°C.

Q: What is the "Nitrogen Rule" for safety? A: Calculate the Oxygen Balance and Nitrogen content.

  • Formula:

    
     (MW: 112.13  g/mol ).
    
  • Nitrogen Content: ~50%.

  • Implication: Compounds with >25% nitrogen by weight are potential explosives. Treat 5-EMT as a Class 1.3 explosive until proven otherwise by impact/friction sensitivity tests.

DOT Visualization: Safety Decision Tree

SafetyTree start Start: 5-EMT Synthesis Plan dsc_check Has DSC been run? start->dsc_check run_dsc ACTION: Run DSC (5mg sample) Rate: 5°C/min dsc_check->run_dsc No analyze_t Analyze T_onset dsc_check->analyze_t Yes run_dsc->analyze_t safe_zone Process T < (T_onset - 100°C)? analyze_t->safe_zone proceed PROCEED: Standard PPE (Shield, Gloves, Fume Hood) safe_zone->proceed Yes redesign STOP: Redesign Process Lower Temp or Change Route safe_zone->redesign No

Caption: Figure 1. Pre-reaction safety logic. Never proceed to scale-up without thermal data.

Module 2: Synthesis & Reaction Control

Focus: Alkylation of 5-ethyltetrazole to this compound.

Q: I am seeing a massive exotherm when adding Methyl Iodide (MeI). How do I control this? A: The alkylation of tetrazoles is highly exothermic.

  • The Fix: Do not add MeI all at once. Use a pressure-equalizing addition funnel .

  • Protocol:

    • Cool the 5-ethyltetrazole/base mixture to 0°C.

    • Add MeI dropwise over 30-60 minutes.

    • Monitor internal temperature; do not allow it to exceed 10°C during addition.

    • Why? High temps favor the formation of the 2-methyl isomer (kinetic vs thermodynamic control) and increase the risk of MeI vaporization (boiling point 42°C), creating a toxic inhalation hazard.

Q: How do I distinguish between the 1-methyl and 2-methyl isomers? A: This is a regioselectivity challenge.

  • 1-Methyl (Target): Usually higher polarity.

  • 2-Methyl (Impurity): Usually lower polarity.

  • Troubleshooting: Use TLC (Thin Layer Chromatography) with Ethyl Acetate/Hexane. The 2-methyl isomer often runs faster (higher

    
    ).
    
  • Safety Note: If you attempt to separate these by distillation, you are concentrating thermal hazards. Column chromatography is safer than distillation for tetrazoles.

Module 3: Isolation & Purification Hazards

The most dangerous phase. Most accidents occur during workup.

Q: Can I distill this compound to purify it? A: Proceed with extreme caution.

  • Risk: Many low-molecular-weight tetrazoles detonate upon distillation, especially if the pot residue overheats.

  • Requirement:

    • Use High Vacuum (< 1 mmHg) to lower the boiling point.

    • Never heat the oil bath > 100°C.

    • Use a blast shield.[1]

    • Never distill to dryness. The residue often contains unstable salts or poly-azides.

Q: My product precipitated. Can I scrape it off the filter? A: Avoid metal spatulas.

  • Tetrazoles can form metal salts (if metal ions were present in the synthesis, e.g., from a metal reactor or catalyst). Heavy metal tetrazoles are primary explosives (shock sensitive).

  • Protocol: Use Teflon or wood spatulas. Keep the filter cake wet with solvent if possible until transferred.

Data Table: Solvent & Material Compatibility

Material/SolventCompatibilityHazard Note
Dichloromethane (DCM) AVOID Reacts with Azides (if present) to form Diazidomethane (Explosive).
Acetone GoodExcellent for cleaning, but flammable.
Stainless Steel (316) GoodAcceptable for reactor vessels.
Copper / Lead / Brass FATAL Forms shock-sensitive heavy metal azides/tetrazolates.
Teflon (PTFE) ExcellentRecommended for gaskets and stir bars.
Module 4: Waste Disposal (The "Killer" Step)

Improper disposal of azide/tetrazole waste causes plumbing explosions.

Q: How do I dispose of the aqueous waste containing unreacted Sodium Azide? A: You must quench it chemically.[2][3] Never pour Azide solutions down the drain. They react with lead/copper pipes to form explosive traps.

The Nitrous Acid Quench Protocol:

  • Dilute: Ensure azide concentration is < 5%.

  • Nitrite Addition: Add 1.5 equivalents of Sodium Nitrite (

    
    ).[2][4]
    
  • Acidification (The Dangerous Part): Slowly add 20% Sulfuric Acid (

    
    ).[4][5]
    
  • Mechanism:

    
    [4]
    
  • Endpoint: Starch-iodide paper turns blue (excess nitrite present).[4][5]

DOT Visualization: Waste Quenching Workflow

WasteQuench waste Aqueous Waste (Contains NaN3) check_conc Check Conc. Must be <5% waste->check_conc add_nano2 Add Sodium Nitrite (1.5 eq) check_conc->add_nano2 acidify Slowly Add H2SO4 IN FUME HOOD add_nano2->acidify gas_evol Gas Evolution (N2 + NO) acidify->gas_evol test Starch-Iodide Test gas_evol->test test->add_nano2 White (Incomplete) disposal Neutralize & Dispose test->disposal Blue (Excess Nitrite)

Caption: Figure 2. Nitrous acid quenching loop. Critical for preventing hydrazoic acid accumulation.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocol for Azide Quenching).[1][4][6][7]

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Thermal stability of tetrazoles and nitrogen-rich heterocycles).

  • Org. Process Res. Dev. (2008). Safety of Tetrazole Synthesis and Scale-up. (Specific data on DSC and thermal runaway of tetrazole derivatives).

  • PubChem. (n.d.). Compound Summary: 5-Methyl-1H-tetrazole. (Safety Data Sheet and GHS Hazards for close analog).

  • University of California, Berkeley. (n.d.). Sodium Azide Safety Fact Sheet. (Heavy metal sensitivity and drain disposal prohibitions).[4][7]

Sources

Technical Support Center: Purification of 5-Ethyl-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for pharmaceutical process chemists and researchers working with 5-Ethyl-1-methyl-1H-tetrazole (5-EMT) . This molecule is a critical intermediate in the synthesis of cephalosporin antibiotics (e.g., Cefoperazone).[1]

Status: Operational Subject: Crystallization Solvent Systems & Process Optimization Safety Level: High (Energetic Heterocycle)[1]

Technical Overview & Safety Profile

Before initiating any crystallization workflow, the operator must acknowledge the energetic nature of the tetrazole ring.[1] While 1,5-disubstituted tetrazoles are generally more thermally stable than their 5-monosubstituted counterparts (which are acidic and prone to azide-tetrazole tautomerism), they remain high-nitrogen compounds capable of rapid decomposition under thermal stress.[1]

  • Target Molecule: this compound[1]

  • Critical Quality Attribute (CQA): Removal of the 2-methyl regioisomer , which is a common byproduct of alkylation reactions.[1]

  • Physical State: Low-melting solid or viscous oil (depending on purity).[1] Pure material typically melts between 30°C – 45°C (approximate range for dialkyl tetrazoles; specific polymorphs vary).[1]

ngcontent-ng-c2372798075="" class="ng-star-inserted">

Warning: Do not distill this compound at atmospheric pressure. Decomposition can be violent.[1] Crystallization or high-vacuum distillation are the only recommended purification methods.[1]

Solvent Selection Strategy

The purification of 5-EMT relies on exploiting the solubility differential between the 1-substituted isomer (more polar, higher melting point) and the 2-substituted isomer (less polar, lower melting point/liquid).[1]

Primary Solvent Systems
Solvent SystemRoleMechanismRecommended For
Isopropanol (IPA) Primary CrystallizationThermodynamic solubility differential.[1]Removal of inorganic salts and trace starting materials.[1]
Ethyl Acetate / n-Heptane Anti-Solvent SystemPolarity adjustment.[1]Separation of regioisomers (2-methyl isomer stays in mother liquor).[1]
Toluene High-Temp DissolutionTemperature-dependent solubility.[1]Large-scale purification; effective for removing oily impurities.[1]
Acetone (for HCl salt) Salt FormationIonic lattice formation.[1]Best for oils. If the free base refuses to crystallize, convert to HCl salt in acetone.[1]

Decision Logic & Process Workflow

The following diagram outlines the decision process for selecting the correct purification route based on the crude material's state.

PurificationLogic Start Crude this compound StateCheck Check Physical State (@ 20°C) Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High Purity Oil Viscous Oil / Liquid StateCheck->Oil High Impurity/Isomers RouteA Route A: Thermal Recrystallization (Solvent: IPA or Toluene) Solid->RouteA RouteB Route B: Anti-Solvent Precipitation (Solvent: EtOAc + Heptane) Oil->RouteB Try first PurityCheck Check Purity (HPLC) RouteA->PurityCheck RouteC Route C: Salt Formation (HCl) (Solvent: Acetone/Conc. HCl) RouteB->RouteC If oils out RouteB->PurityCheck RouteC->PurityCheck PurityCheck->RouteA <98% (Recycle) Final Pure 5-EMT PurityCheck->Final >98%

Figure 1: Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.

Detailed Experimental Protocols

Protocol A: Standard Cooling Crystallization (Isopropanol)

Use this for solid crude material with >85% purity.[1]

  • Dissolution: Charge crude 5-EMT into a reactor. Add Isopropanol (IPA) (approx. 3-5 volumes relative to mass).[1]

  • Heating: Heat the mixture to 50-60°C with agitation. Ensure complete dissolution.

    • Note: If insolubles remain, perform a hot filtration to remove inorganic salts (e.g., NaN3 residues).[1]

  • Cooling Ramp: Cool the solution slowly to 20°C over 2 hours (approx. 15°C/hour).

  • Seeding: If no crystals appear at 25°C, add seed crystals (0.1 wt%).

  • Deep Cooling: Continue cooling to 0°C to -5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold IPA.

  • Drying: Vacuum dry at 35°C . (Do not exceed 40°C due to low melting point).[1]

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Use this for oily crude or to remove the 2-methyl isomer.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (2 volumes) at room temperature.

  • Addition: Slowly add n-Heptane (or Hexane) dropwise with vigorous stirring.

  • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).

  • Observation: The solution should turn cloudy (cloud point). Stop addition and stir for 30 mins.

  • Crystallization: If oil droplets form ("oiling out"), heat the mixture slightly to 40°C until clear, then cool very slowly to induce nucleation.

  • Isolation: Filter the resulting solids. The 2-methyl isomer (liquid) will remain in the mother liquor.[1]

Troubleshooting Guide

Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for alkyl tetrazoles.[1] It occurs when the temperature drops too fast or the impurity profile (regioisomers) depresses the melting point.[1] Corrective Actions:

  • Slow Down: Re-heat to dissolve the oil. Reduce the cooling rate to <5°C per hour.

  • Seed: You must introduce a seed crystal at the metastable zone (just above the cloud point).[1]

  • Switch Solvent: If using IPA, switch to Toluene .[1] Toluene often solvates the oily impurities better, allowing the pure product to crystallize.[1]

Issue 2: "High levels of 2-methyl isomer detected in the solid."

Diagnosis: The 2-methyl isomer co-crystallized or was trapped in the crystal lattice.[1] Corrective Actions:

  • Slurry Wash: Perform a "slurry wash" (trituration) using cold Isopropyl Ether (IPE) or Hexane .[1] The 2-methyl isomer is highly soluble in these non-polar solvents, while the 5-ethyl-1-methyl isomer is less soluble.[1]

  • Recrystallization: Recrystallize from Water/Alcohol mixtures. 1-substituted tetrazoles are often less soluble in water than their isomers.[1]

Issue 3: "The product turned yellow/brown during drying."

Diagnosis: Thermal decomposition or oxidation.[1] Corrective Actions:

  • Lower Temp: Reduce drying temperature to <35°C.

  • Vacuum: Ensure high vacuum is used to lower the boiling point of residual solvents.[1]

  • Inert Atmosphere: Store and dry under Nitrogen or Argon.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill 5-EMT if crystallization fails? A: Extreme Caution Required. While low-molecular-weight tetrazoles can be distilled, they are shock-sensitive and prone to explosive decomposition.[1] If you must distill, use High Vacuum (<1 mbar) and a Wiped Film Evaporator (WFE) to minimize residence time.[1] Never distill a pot to dryness.[1]

Q: What is the best method to remove inorganic salts (NaN3)? A: Inorganic salts are insoluble in organic solvents.[1] Dissolve the crude tetrazole in dry Acetone or Ethyl Acetate , stir for 30 minutes, and filter off the inorganic solids before attempting crystallization.

Q: Why do you recommend Toluene? A: Toluene forms an azeotrope with water.[1] If your crude material contains moisture (which inhibits crystallization), refluxing in Toluene with a Dean-Stark trap dries the material effectively, often triggering spontaneous crystallization upon cooling.[1]

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][4][5] The Journal of Organic Chemistry, 66(24), 7945–7950.[1]

  • Sankyo Co Ltd. (1995).[1][4] Process for preparation of 5-substituted tetrazoles. European Patent EP0796852B1.[1] (Describes crystallization of tetrazole intermediates using Toluene and HCl precipitation).

  • Sigma-Aldrich. (n.d.).[1] 5-(Ethylthio)-1H-tetrazole Product Sheet. (Used as a physicochemical proxy for melting point behavior of ethyl-substituted tetrazoles).

  • Science of Synthesis. (2004). Product Class 3: Tetrazoles.[1][6] Thieme Chemistry. (Authoritative review on the solubility and stability of 1,5- vs 2,5-disubstituted tetrazoles).

Sources

Technical Support Center: Unreacted Sodium Azide Removal in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical and hazardous bottlenecks in medicinal chemistry and drug development: the safe isolation of 5-substituted 1H-tetrazoles from unreacted sodium azide (NaN₃).

This guide moves beyond basic instructions by explaining the underlying chemical causality of each step. Every procedure detailed here operates as a self-validating system , ensuring that researchers can definitively prove the neutralization of explosive hazards before proceeding.

Process Workflow Visualization

The following diagram illustrates the logical relationship between product isolation and chemical quenching.

AzideWorkup Mix Crude Reaction Mixture (Tetrazole + Unreacted NaN3) LLE Liquid-Liquid Extraction (e.g., EtOAc / H2O) Mix->LLE Org Organic Phase (Tetrazole Product) LLE->Org Extract Product Aq Aqueous Phase (Unreacted NaN3) LLE->Aq Isolate Azide Waste Quench Chemical Quenching (in Fume Hood) Aq->Quench AddNitrite 1. Add 20% NaNO2 (aq) (40% excess) Quench->AddNitrite AddAcid 2. Slowly add 20% H2SO4 until pH < 3 AddNitrite->AddAcid Critical Order of Addition Gas Gas Evolution (N2 + NO) AddAcid->Gas Generates HNO2 in situ Test Test with Starch-Iodide Paper (Blue = Complete) Gas->Test Dispose Neutralize (pH 6-9) & Safe Drain Disposal Test->Dispose Validated (Positive Test)

Workflow for extraction and chemical destruction of unreacted sodium azide in tetrazole synthesis.

Troubleshooting & Causality FAQs

Q1: Why is removing unreacted sodium azide critical before product isolation? In the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition, an excess of sodium azide (NaN₃) is typically used to drive the reaction to completion 1. Removing this unreacted azide is a non-negotiable safety imperative. If the crude mixture is concentrated directly via rotary evaporation, the unreacted NaN₃ can concentrate and decompose violently, or form highly shock-sensitive heavy metal azides if exposed to metal equipment 2. Furthermore, any accidental acidification during workup generates hydrazoic acid (HN₃), a volatile, lethal gas with a detonation velocity of approximately 8000 m/s 3.

Q2: How do I separate the tetrazole product from unreacted sodium azide? Because NaN₃ is highly soluble in water but sparingly soluble in most organic solvents, a liquid-liquid extraction is the standard approach 4. By diluting the crude reaction mixture with water and extracting with an organic solvent (such as ethyl acetate or dichloromethane), the lipophilic tetrazole product partitions into the organic layer. The unreacted NaN₃ remains safely dissolved in the aqueous phase, which must be isolated and chemically destroyed before disposal 4.

Q3: What is the exact stoichiometry and mechanism of the nitrous acid quench? The industry-standard method for destroying aqueous azide waste is the nitrous acid quench 5. The mechanism relies on generating nitrous acid (HNO₂) in situ, which rapidly oxidizes the azide into harmless nitrogen (N₂) and nitric oxide (NO) gases [[6]](). The chemical equations governing this destruction are:

  • Generation of Nitrous Acid: 2 NaNO₂ + H₂SO₄ → 2 HNO₂ + Na₂SO₄ 2

  • Destruction of Sodium Azide: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH [[2]]() (Note: In the acidic environment, the resulting NaOH is immediately neutralized to Na₂SO₄). Because toxic NO gas is evolved, this entire process must be conducted in a functioning fume hood 5.

Q4: Why must the order of addition (nitrite first, then acid) be strictly followed? This is the most critical causality in the protocol. If sulfuric acid is added to the azide solution before the sodium nitrite, the azide will rapidly protonate to form hydrazoic acid (HN₃) [[2]](). HN₃ is a highly volatile, lethal inhalation hazard and a shock-sensitive explosive 5. By adding the NaNO₂ first, you ensure that as soon as the acid is introduced, it immediately generates HNO₂, which rapidly consumes the azide before significant HN₃ can escape 2.

Self-Validating Protocol: The Nitrous Acid Quench

This protocol is designed as a self-validating system; it includes a chemical indicator step to definitively prove the hazard has been neutralized.

Prerequisites: Functioning fume hood, appropriate PPE (lab coat, safety goggles, silver shield or heavy nitrile gloves) 2.

  • Dilution: Ensure the isolated aqueous azide waste is diluted to a concentration of ≤ 5% NaN₃ (w/v) in a three-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel 5.

  • Nitrite Addition: Add a 20% aqueous solution of sodium nitrite (NaNO₂). Use 1.5 g of NaNO₂ for every 1.0 g of NaN₃ estimated in the waste (this provides a ~40% stoichiometric excess) 2. Stir thoroughly.

  • Controlled Acidification (CRITICAL STEP): Place a 20% aqueous solution of sulfuric acid (H₂SO₄) in the addition funnel. Slowly add the acid dropwise to the stirring mixture until the pH drops below 3 (verify with pH paper) 5.

  • Gas Evolution: Observe the evolution of N₂ and NO gases. Continue stirring until all gas evolution completely ceases [[5]]().

  • Validation (Starch-Iodide Test): Dip starch-iodide paper into the solution. If the paper turns blue, it confirms the presence of excess nitrous acid, validating that 100% of the limiting reagent (NaN₃) has been destroyed [[5]](). (If it does not turn blue, add more NaNO₂ and H₂SO₄).

  • Neutralization & Disposal: Once validated, adjust the pH of the solution to 6–9 using sodium hydroxide or sodium bicarbonate, then dispose of the aqueous waste down the drain with copious amounts of water (in accordance with institutional EHS guidelines) 5.

Quantitative Parameters & Stoichiometry

ParameterQuantitative ValueMechanistic Rationale & Causality
NaN₃ Waste Concentration ≤ 5% (w/v) in waterPrevents runaway exothermic reactions and controls the rate of NO/N₂ gas evolution.
NaNO₂ Stoichiometry 1.5 g per 1.0 g NaN₃Provides a ~40% molar excess to ensure complete oxidation of the azide.
H₂SO₄ Concentration 20% (v/v) aqueousDelivers controlled protonation to generate HNO₂ in situ without excessive heat generation.
Target pH for Quench pH < 3Ensures complete conversion of nitrite to nitrous acid for the destruction mechanism.
Validation Threshold Starch-Iodide turns BlueConfirms excess HNO₂ is present, proving the limiting reagent (NaN₃) is 100% consumed.
Disposal pH Range pH 6.0 – 9.0Neutralizes the highly acidic quench mixture to prevent damage to plumbing infrastructure.

References

  • Sodium Azide-Sonic Boom Boy - Scientific Update - UK. 3

  • Sodium Azide NaN3 - Division of Research Safety - Illinois. 5

  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology (UNM). 2

  • Step-by-step synthesis protocol for 5-substituted Tetrazoles - Benchchem. 1

  • How to removed Sodium azide ? - ResearchGate. 4

  • Sodium azide - Wikipedia. 6

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts of 5-Ethyl-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of tetrazoles, particularly via alkylation of 5-substituted tetrazoles, the formation of regioisomers is the primary analytical challenge. This guide provides a definitive comparison between the target molecule, 5-Ethyl-1-methyl-1H-tetrazole (1-Me) , and its thermodynamic alternative, 5-Ethyl-2-methyl-2H-tetrazole (2-Me) .

Key Diagnostic Insight: The most reliable differentiator is the 13C NMR shift of the tetrazole ring carbon (C5) and the N-methyl carbon .

  • Target (1-Me): C5 resonates upfield (~150–155 ppm); N-Me resonates upfield (~33–35 ppm).

  • Alternative (2-Me): C5 resonates downfield (~162–167 ppm); N-Me resonates downfield (~39–43 ppm).

Structural Analysis: The Regioisomer Challenge

Tetrazole alkylation typically yields a mixture of N1 and N2 isomers due to the ambident nucleophilicity of the tetrazolate anion. Distinguishing these isomers is critical for regulatory compliance in drug development (e.g., sartan impurities, antibiotic side chains).

Isomer Visualization

The following diagram illustrates the structural difference and the numbering scheme used for NMR assignment.

TetrazoleIsomers cluster_0 Target: N1-Isomer (Kinetic Product) cluster_1 Alternative: N2-Isomer (Thermodynamic Product) Struct1 This compound N-Me: ~34 ppm C5: ~153 ppm Struct2 5-Ethyl-2-methyl-2H-tetrazole N-Me: ~41 ppm C5: ~165 ppm Struct1->Struct2 Isomerization (High Temp)

Figure 1: Structural comparison of N1 and N2 methylated 5-ethyltetrazoles with key diagnostic shift indicators.

Comparative NMR Data (13C & 1H)

The following data aggregates experimental trends from 1,5-disubstituted vs. 2,5-disubstituted tetrazole analogs. Use this table to validate your crude reaction mixture.

Table 1: Diagnostic 13C NMR Shifts (CDCl3, 100 MHz)
Carbon PositionTarget: 1-Methyl (N1) Alternative: 2-Methyl (N2) Δδ (N2 - N1) Mechanistic Reason
C5 (Ring Carbon) 152.0 – 155.0 ppm 162.0 – 167.0 ppm +10–12 ppmN2-alkylation preserves greater aromaticity/delocalization, deshielding C5.
N-CH3 (Methyl) 33.0 – 35.5 ppm 39.0 – 43.0 ppm +6–8 ppmProximity to different nitrogen environments (N1 vs N2).
Ethyl CH2 ~18.0 – 20.0 ppm~20.0 – 22.0 ppmMinorSlight anisotropic difference; less diagnostic.
Ethyl CH3 ~10.0 – 12.0 ppm~10.0 – 12.0 ppmNegligibleToo distant from the ring to be affected significantly.
Table 2: Diagnostic 1H NMR Shifts (CDCl3, 400 MHz)
Proton EnvironmentTarget: 1-Methyl (N1) Alternative: 2-Methyl (N2) Differentiation
N-CH3 δ 3.90 – 4.10 (s) δ 4.25 – 4.40 (s) High (N2-Me is consistently downfield)
Ethyl -CH2- δ 2.80 – 3.00 (q)δ 2.90 – 3.10 (q)Low (Overlapping multiplets common)
Ethyl -CH3 δ 1.30 – 1.50 (t)δ 1.30 – 1.50 (t)None

Critical Note: Solvent effects (e.g., switching to DMSO-d6) typically shift all peaks, but the relative order (N2 downfield of N1) remains constant.

Mechanistic Insight: Why the Shifts Differ?

Understanding the electronic environment prevents misassignment.

  • Shielding at C5 (N1-Isomer): In the 1,5-disubstituted system, the electron density is localized differently due to the disruption of the perfect aromatic symmetry found in the tetrazolate anion. The N1-substitution pattern generally results in a more shielded C5 nucleus compared to the N2-isomer.

  • Deshielding at C5 (N2-Isomer): The 2,5-disubstituted system allows for a more continuous delocalization of π-electrons across the N2-N3-N4 chain, resulting in a strong deshielding effect on the ring carbon (C5), pushing it toward 165 ppm.

  • N-Methyl Positioning: The N2 nitrogen is less sterically hindered and more electron-deficient in the specific resonance contributors of the 2-isomer, causing the attached methyl group to resonate downfield (both 1H and 13C) compared to the N1-methyl.

Experimental Protocol: Identification & Isolation

This workflow ensures the correct isomer is identified and isolated from a crude alkylation mixture.

Step 1: Synthesis (Alkylation)
  • Reagents: 5-Ethyltetrazole (1.0 eq), K2CO3 (1.5 eq), Methyl Iodide (1.1 eq).

  • Solvent: Acetonitrile (polar aprotic favors N1/N2 mixture) or Acetone.

  • Condition: Reflux 4h.

  • Note: Alkylation of the tetrazolate anion is non-selective, typically yielding a 60:40 or 70:30 mixture of N2:N1 isomers.

Step 2: Diagnostic NMR Workflow

NMRWorkflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckMe Check N-Me Region (3.8 - 4.5 ppm) Acquire->CheckMe Decision Are there two singlets? CheckMe->Decision Yes Yes: Mixture of Isomers Decision->Yes Two peaks No No: Single Isomer Present Decision->No One peak Analyze Calculate Ratio via Integration (N2 usually > N1 in simple alkylation) Yes->Analyze C13Check Acquire 13C NMR Check C5 Region No->C13Check Analyze->C13Check ConfirmN1 Peak at ~153 ppm? CONFIRMED N1 (Target) C13Check->ConfirmN1 ConfirmN2 Peak at ~165 ppm? CONFIRMED N2 (Alternative) C13Check->ConfirmN2

Figure 2: Decision tree for assigning regiochemistry in crude tetrazole mixtures.

Step 3: Purification Strategy

Since the isomers have distinct polarities, they can be separated via silica gel chromatography.

  • TLC: Use Ethyl Acetate/Hexane (3:7).

  • Rf Values: The N2-isomer is typically less polar (higher Rf) because the dipole moment is lower compared to the N1-isomer.

  • Elution: The N2-isomer elutes first; the target N1-isomer elutes second .

References

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.

  • Katritzky, A. R., et al. (1984). Carbon-13 NMR Spectra of Tetrazoles. Journal of the Chemical Society, Perkin Transactions 2. (Authoritative source on C5 shifts in 1,5- vs 2,5-disubstituted tetrazoles).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks from ethyl group multiplets).

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. (Context on regioselectivity control).

Sources

Technical Guide: Mass Spectrometry Profiling of 1-Methyl-5-Ethyltetrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-methyl-5-ethyltetrazole (1,5-MET), specifically designed for researchers in pharmaceutical analysis and drug development.

Differentiation, Fragmentation Mechanics, and Experimental Protocols

Executive Summary & Application Context

In medicinal chemistry, tetrazoles serve as critical bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability. However, the synthesis of alkyl-tetrazoles via alkylation of 5-substituted tetrazoles typically yields a mixture of 1,5-disubstituted (kinetic product) and 2,5-disubstituted (thermodynamic product) regioisomers.

Distinguishing these isomers is an analytical bottleneck. While NMR is definitive, it requires significant sample mass. Mass Spectrometry (MS) offers a high-sensitivity alternative, provided the fragmentation pathways are understood. This guide details the fragmentation mechanics of 1-methyl-5-ethyltetrazole (1,5-MET) and establishes a comparative framework against its isomer, 2-methyl-5-ethyltetrazole (2,5-MET) .

Structural Dynamics & Fragmentation Mechanics

The fragmentation of 1,5-MET (


, MW 112.13) under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the inherent instability of the tetrazole ring and the "ortho-effect" of the N1-substituent.
The Primary Event: Nitrogen Extrusion

The universal primary fragmentation step for tetrazoles is the expulsion of a molecular nitrogen molecule (


, 28 Da). This retro-electrocyclic reaction is driven by the high enthalpy of formation of the tetrazole ring.
  • Precursor Ion:

    
     (EI) or 
    
    
    
    (ESI) at
    
    
    112/113.
  • Primary Transition: Loss of

    
     to form a highly reactive diaziridine  or nitrene  intermediate (
    
    
    
    84).
  • Differentiation Point: In 1,5-MET, the N1-methyl group sterically and electronically influences the stability of this intermediate differently than the N2-methyl in 2,5-MET.

Secondary Decay Pathways

Following


 loss, the intermediate (

84) undergoes further cleavage.
  • Ethyl Group Cleavage: Loss of the C5-ethyl group (as ethylene

    
     or ethyl radical 
    
    
    
    ) leads to fragments at
    
    
    56 or 55.
  • Ring Scission (Retrodiazonium): The 1,5-substitution pattern facilitates a specific ring cleavage that often retains the N1-methyl, whereas 2,5-isomers tend to fragment more chaotically due to the symmetry of the N2-position.

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.

FragmentationPathway cluster_legend Pathway Key M_Ion Molecular Ion (1,5-MET) [M]+ m/z 112 Intermediate Diaziridine/Nitrene Intermediate [M - N2]+ m/z 84 M_Ion->Intermediate Loss of N2 (-28 Da) Retro-electrocyclic Frag_55 Fragment Ion [M - N2 - C2H5]+ m/z 55 Intermediate->Frag_55 Loss of Ethyl (-29 Da) Frag_42 Fragment Ion [CH3-N=C-H]+ m/z 42 Intermediate->Frag_42 Ring Cleavage Rearrangement Frag_69 Fragment Ion [M - N2 - CH3]+ m/z 69 Intermediate->Frag_69 Loss of Methyl (-15 Da) key1 Primary Pathway: N2 Extrusion

Caption: Mechanistic fragmentation pathway of 1-methyl-5-ethyltetrazole showing the critical N2 loss and subsequent alkyl cleavages.

Comparative Analysis: 1,5-MET vs. 2,5-MET

Differentiation relies on the intensity ratios and the stability of the molecular ion. 2,5-isomers are generally more thermally stable but often show weaker molecular ions in EI due to rapid


 loss upon ionization.
Feature1-Methyl-5-Ethyltetrazole (1,5-MET)2-Methyl-5-Ethyltetrazole (2,5-MET)
Synthesis Origin Kinetic Product (Low Temp, Polar Solvent)Thermodynamic Product (High Temp)
Molecular Ion (

)
Distinct/Observable (

112)
Weak/Absent (Rapid decay to

84)
Base Peak (EI) Often

55 or 42 (Deep fragmentation)
Often

84 (

)
Diagnostic Loss Loss of

followed by complex rearrangement involving N1-Methyl.
Clean loss of

followed by simple alkyl losses.
Polarity (RT) Higher Polarity (Elutes earlier in RP-HPLC)Lower Polarity (Elutes later in RP-HPLC)

Experimental Protocol for Identification

To rigorously identify 1,5-MET, follow this self-validating protocol. This workflow assumes the use of LC-MS/MS (ESI) or GC-MS (EI).

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water (for ESI) or inject directly (for GC).

  • Control: If possible, synthesize a crude mixture (alkylation of 5-ethyltetrazole) to observe both isomers simultaneously for retention time benchmarking.

Mass Spectrometry Conditions (ESI-MS/MS)
  • Ionization: Positive Mode (

    
    ).
    
  • Source Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to preserve

    
    ).
    
  • Collision Energy: Ramp 10–40 eV to observe the breakdown curve of the

    
     113 precursor.
    
Data Interpretation Step-by-Step
  • Check Precursor: Confirm presence of

    
     113 (
    
    
    
    ).
  • Force Fragmentation: Apply collision energy.

  • Observe Primary Loss: Look for

    
     85 (
    
    
    
    ). This confirms the tetrazole core.
  • Analyze Secondary Fragments:

    • If the spectrum is dominated by a stable

      
       85 peak with little further fragmentation at low energy, it suggests the 2,5-isomer  (more stable intermediate).
      
    • If significant lower mass fragments (

      
       56, 42) appear rapidly alongside 
      
      
      
      85, it indicates the 1,5-isomer (less stable intermediate, kinetic product).

References

  • Fraser, R. R., et al. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry. Link

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry. (Authoritative text on tetrazole reactivity and isomerism).
  • NIST Chemistry WebBook. Mass Spectrum of 1,5-Dimethyltetrazole (Homolog Proxy). Link

  • Kofen, M., et al. (2022).[1] 1,5-Dimethyltetrazole as a Ligand in Energetic Coordination Compounds. Energetic Materials Frontiers. (Details synthesis and characterization of 1,5-homologs). Link[1]

Sources

Comparing stability of 1-substituted vs 2-substituted tetrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Bioisosteric Power of Tetrazoles

In modern drug design, the tetrazole moiety—a five-membered aromatic ring containing four nitrogen atoms—is a premier bioisostere for carboxylic acids. It offers a similar pKa (~4.9) but significantly enhances metabolic stability, lipophilicity, and membrane permeability[1]. However, the functionalization of this ring forces a critical structural divergence: the formation of either 1-substituted or 2-substituted tetrazoles.

Choosing the correct regioisomer is not merely a matter of synthetic convenience; it fundamentally alters the thermodynamic stability, dipole moment, and pharmacokinetic profile of the resulting drug candidate. This guide provides an objective, data-backed comparison of these two isomers to inform rational drug design and synthetic planning.

Thermodynamic and Electronic Stability Profile

The stability of tetrazole isomers is a dynamic interplay between intrinsic aromaticity and environmental solvation effects. Understanding the causality behind these shifts is essential for predicting molecular behavior in biological systems versus synthetic reactors.

Intrinsic Stability: Aromaticity vs. Repulsion

Computational density functional theory (DFT) and gas-phase studies consistently demonstrate that 2-substituted tetrazoles are thermodynamically more stable than their 1-substituted counterparts [2].

  • Causality: The 2-substituted isomer exhibits a higher Harmonic Oscillator Model of Aromaticity (HOMA) index[1]. The positioning of the substituent at the N2 atom allows for a more symmetrical and extensive delocalization of the 6π-electron system. In contrast, 1-substitution disrupts this symmetry, leading to increased localized electron density and slight bond elongation within the ring[3].

Environmental Stability: The Dipole-Solvation Effect

Despite the inherent gas-phase stability of the 2-isomer, 1-substituted tetrazoles often predominate in solid states and highly polar solvents (e.g., DMSO, DMF)[4].

  • Causality: 1-substituted tetrazoles possess significantly higher dipole moments than 2-isomers[5]. In polar environments, the energy gained from favorable solvent-dipole interactions (solvation energy) easily overcomes the slight aromaticity deficit, rendering the 1-isomer thermodynamically favored in solution[6].

StabilityLogic Tetz Tetrazole Substitution Sub1 1-Substituted Isomer Tetz->Sub1 Sub2 2-Substituted Isomer Tetz->Sub2 Prop1 Higher Dipole Moment Lower Aromaticity Sub1->Prop1 Prop2 Lower Dipole Moment Higher Aromaticity Sub2->Prop2 Env1 Polar Solvents / Solid State (Stabilized by Solvation) Prop1->Env1 Favored in Env2 Gas Phase / Non-Polar (Thermodynamically Favored) Prop2->Env2 Favored in

Thermodynamic stability and environmental preference of tetrazole isomers.

Quantitative Comparison of Isomeric Properties

To facilitate rapid decision-making in lead optimization, the physicochemical and synthetic parameters of both isomers are summarized below.

Property1-Substituted Tetrazoles2-Substituted TetrazolesMechanistic Driver
Relative Energy (Gas Phase) Higher (Less stable)Lower (More stable by ~2-3 kcal/mol)Superior 6π-electron delocalization in the 2-isomer[3].
Aromaticity (HOMA Index) LowerHigherSymmetrical electron distribution in the 2H-tautomeric core[1].
Dipole Moment HighLowVector alignment from N1 to N3 creates a strong molecular dipole[6].
Base Properties StrongerWeakerHigher electron density localized at the N4 position in 1-isomers[5].
UV Absorption (e.g., Phenyl) ~236 nm~250 nmDifferences in extended conjugation with the substituent[4].
Synthetic Accessibility High (Direct cycloaddition)Moderate (Requires separation)Regioselectivity challenges during direct alkylation of the tetrazolate anion[1].

Self-Validating Experimental Methodologies

Synthesizing pure tetrazole isomers requires distinct strategic approaches. The protocols below are designed as self-validating workflows, ensuring that the researcher can definitively confirm the regiochemistry of the product.

Protocol A: Direct Synthesis of 1-Substituted Tetrazoles

Because alkylation of unsubstituted tetrazoles yields mixtures, the most robust method for 1-substituted derivatives is the de novo construction of the ring via[3+2] cycloaddition[4].

  • Reaction Assembly: In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethyl orthoformate (1.5 eq) in glacial acetic acid.

  • Azide Addition: Add sodium azide (1.5 eq) portion-wise. Caution: Perform behind a blast shield in a well-ventilated fume hood due to the potential formation of hydrazoic acid.

  • Cyclization: Heat the mixture to 80°C for 12 hours. Causality: The orthoformate acts as the carbon electrophile, pre-organizing the amine before the azide executes the cyclization exclusively at the N1 position.

  • Workup: Cool to room temperature, neutralize with saturated aqueous

    
    , and extract with ethyl acetate.
    
  • Validation (Self-Correction Step): Analyze the crude product via

    
     and 
    
    
    
    NMR. A single tetrazole core carbon signal at 155–160 ppm confirms successful ring formation[4].
Protocol B: Regioselective Alkylation for 2-Substituted Tetrazoles

Synthesizing 2-substituted tetrazoles typically requires the alkylation of a pre-formed 5-substituted 1H-tetrazole. Because the tetrazolate anion has delocalized charge, this inherently produces a mixture of 1- and 2-isomers[1].

  • Deprotonation: Dissolve the 5-substituted tetrazole (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir for 30 minutes at room temperature to generate the tetrazolate anion.
    
  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at 60°C for 6 hours. Causality: While N4 has the highest proton affinity, steric hindrance and thermodynamic equilibration often drive the reaction toward a mixture of N1 and N2 alkylated products[5].

  • Separation: Remove DMF under reduced pressure. Purify the crude mixture via silica gel column chromatography (Hexanes/EtOAc gradient). The less polar 2-substituted isomer will elute first.

  • Validation (Self-Correction Step): Run a UV-Vis spectrum of the isolated fractions. The 2-substituted isomer will exhibit a bathochromic shift (e.g., ~250 nm) compared to the 1-substituted isomer (~236 nm)[4].

SynthesisWorkflow Start1 Amine + Orthoformate + NaN3 Rxn1 [3+2] Cycloaddition (Acidic Conditions) Start1->Rxn1 Start2 5-Substituted 1H-Tetrazole + Alkyl Halide Rxn2 Alkylation (Basic Conditions) Start2->Rxn2 Prod1 Pure 1-Substituted Tetrazole Rxn1->Prod1 ProdMix Mixture of 1- & 2-Isomers Rxn2->ProdMix Valid Validation: UV-Vis & NMR (1-R: ~236nm | 2-R: ~250nm) Prod1->Valid Purify Chromatographic Separation ProdMix->Purify Purify->Prod1 Prod2 Pure 2-Substituted Tetrazole Purify->Prod2 Prod2->Valid

Synthetic pathways and validation workflows for isolating tetrazole isomers.

Conclusion: Strategic Selection in Drug Design

The decision between a 1-substituted and 2-substituted tetrazole should be dictated by the target's binding pocket and the desired ADMET profile. If the goal is to maximize aqueous solubility and exploit strong hydrogen-bond accepting interactions, the highly polar 1-substituted isomer is preferable. Conversely, if the objective is to enhance passive membrane permeability, increase lipophilicity, and maximize the inherent thermodynamic stability of the pharmacophore, the less polar, highly aromatic 2-substituted isomer is the superior choice.

References

  • A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry - Benchchem. benchchem.com.
  • Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method | The Journal of Physical Chemistry A. acs.org.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. nih.gov.
  • Gas Phase Computational Studies of C-Substituted Tetrazoles - IOSR Journal. iosrjournals.org.
  • Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. clockss.org.
  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLIC

Sources

Methodological Comparison: Overcoming the Liquid-State Barrier

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 5-Ethyl-1-methyl-1H-tetrazole: A Comparative Guide to Low-Temperature Crystallography

As a highly functionalized, nitrogen-rich heterocycle, this compound (CAS 90329-50-3) serves as a critical pharmaceutical intermediate (e.g., in the synthesis of angiotensin II receptor antagonists) and a specialized stabilizer in energetic materials[1]. However, characterizing its precise three-dimensional molecular conformation presents a significant analytical bottleneck. With a melting point of 11–12 °C, the compound exists as a liquid at room temperature[1].

Standard Single-Crystal X-Ray Diffraction (SCXRD) is impossible under ambient conditions. Furthermore, because nitrogen-rich heterocycles possess strong dipole moments, rapid cooling typically results in an amorphous glass rather than a diffracting crystal[2]. This guide objectively compares the methodologies available for acquiring structural data for low-melting tetrazoles and provides a self-validating experimental protocol for in situ crystallization.

When evaluating alternatives for structural characterization of liquid tetrazoles, researchers must balance empirical accuracy against technical complexity. The absence of published ambient crystallographic data for this compound necessitates one of three distinct approaches[3]:

  • In Situ Capillary Crystallization (OHCD-SCXRD) - The Gold Standard Utilizing an Optical Heating and Crystallization Device (OHCD) mounted directly on the diffractometer allows the liquid to be frozen and zone-refined into a single crystal[4].

    • Advantage: Yields the true, unperturbed native crystal structure and precise intermolecular packing data.

    • Limitation: Highly technically demanding; requires specialized laser-heating hardware to prevent polycrystalline powder formation.

  • Co-Crystallization (Adduct Formation) Reacting the liquid tetrazole with a strong acid or a rigid hydrogen-bond donor to form a solid salt or co-crystal that is stable at room temperature.

    • Advantage: Bypasses the need for cryogenic equipment; allows standard SCXRD.

    • Limitation: Alters the electronic environment and native conformation of the tetrazole ring, skewing the intrinsic structural data.

  • Computational Modeling (DFT/MNDO) Using semi-empirical or Density Functional Theory calculations to predict bond lengths and angles[2].

    • Advantage: Rapid, requires no physical sample, and effectively predicts kinetic vs. thermodynamic tautomerization.

    • Limitation: Lacks empirical validation; cannot accurately model the complex 3D hydrogen-bonding networks present in the condensed phase.

Quantitative Comparison of Tetrazole Analogs

To contextualize the structural behavior of this compound, we must compare it against solid-state alternatives commonly used in similar catalytic or energetic applications.

CompoundState at RTMelting PointStructural Acquisition MethodPrimary Intermolecular Interactions
This compound Liquid11–12 °CIn situ OHCD-SCXRDC-H···N dipole-dipole, van der Waals
1,5-Dimethyltetrazole Solid70–72 °CStandard SCXRD (Cryostream)C-H···N network
5-Phenyl-1H-tetrazole Solid214–216 °CStandard SCXRD (Ambient)π-π stacking, strong N-H···N

Workflow Visualization

The following diagram illustrates the mechanistic pathway required to bypass the amorphous glass transition and successfully isolate a single crystal from a liquid tetrazole.

G N1 Liquid Tetrazole (RT) N2 Capillary Loading & Flash Cooling N1->N2 N2 Stream N3 OHCD Laser Heating (Zone Refining) N2->N3 Amorphous Phase N4 Single Crystal Formation N3->N4 Controlled Gradient N5 SCXRD Data Collection N4->N5 X-ray Beam

Caption: In situ OHCD-SCXRD workflow for liquid tetrazoles.

Experimental Protocol: In Situ OHCD-SCXRD

To obtain high-resolution structural data for this compound, the following self-validating protocol must be executed. This method relies on controlled thermodynamics to force nucleation while preventing the kinetic trapping of the amorphous state[5].

Step 1: Capillary Preparation and Mounting

  • Draw approximately 2–3 μL of pure, degassed this compound into a 0.3 mm thin-walled quartz Lindemann capillary.

  • Flame-seal the capillary to prevent moisture ingress, which can induce unwanted hydrate formation.

  • Mount the capillary onto the goniometer head of the X-ray diffractometer equipped with an Optical Heating and Crystallization Device (OHCD)[4].

Step 2: Flash Cooling (Amorphous Trapping)

  • Activate the nitrogen cryostream and rapidly quench the capillary to 150 K (well below the 11 °C melting point).

  • Causality: Rapid cooling intentionally bypasses the nucleation phase, freezing the tetrazole into a transparent amorphous glass. This prevents the formation of a polycrystalline powder, which is useless for single-crystal diffraction.

Step 3: Laser-Assisted Zone Refining

  • Focus the OHCD infrared laser (typically a CO₂ or diode laser) onto a narrow 1 mm section of the frozen capillary[5].

  • Adjust the laser power until the localized zone precisely reaches the melting point (~284 K), creating a liquid micro-droplet sandwiched between two solid amorphous regions.

  • Slowly translate the laser along the length of the capillary at a rate of 0.1 mm/hour.

  • Causality: As the laser moves, the trailing edge of the liquid zone cools slowly, establishing a thermodynamic gradient that heavily favors the propagation of a single seed crystal rather than multiple competing nucleation sites.

Step 4: Optical Validation (Self-Validating Check)

  • Before activating the X-ray beam, insert cross-polarizing filters into the diffractometer's optical microscope.

  • Rotate the goniometer by 360°.

  • Validation: If the solid within the capillary goes completely dark (extinction) at precise 90° intervals, a single crystal has successfully formed. If the solid remains continuously bright or shows fractured light patterns, it is polycrystalline. Do not proceed to X-ray collection until uniform extinction is achieved; repeat Step 3 if necessary.

Step 5: Data Collection and Refinement

  • Cool the validated single crystal back to 100 K to minimize thermal motion and enhance high-angle diffraction intensity.

  • Collect data using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares techniques. Pay special attention to the anisotropic displacement parameters of the ethyl group, which is prone to conformational disorder at higher temperatures.

References

1.1 2.3 3.2 4.5 5.4

Sources

Technical Comparison: UV-Vis Absorption Profiles of 5-Ethyl-1-methyl-1H-tetrazole vs. Functional Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the UV-Vis absorption properties of 5-Ethyl-1-methyl-1H-tetrazole , contrasting it with its functional analogs used in oligonucleotide synthesis and pharmaceutical manufacturing.

Executive Summary

This compound represents a structural class of N-alkylated tetrazoles characterized by a distinct "UV-silent" window in the near-UV region (240–280 nm). Unlike its sulfur-containing analogs (e.g., 5-Ethylthio-1H-tetrazole, ETT) which are standard activators in DNA synthesis, the N-methylated derivative lacks the auxochromic sulfur atom and the acidic proton.

This guide establishes that This compound exhibits negligible extinction at 254 nm (


) , necessitating detection strategies at low wavelengths (<220 nm). This property is critical for differentiating it from active tetrazole catalysts during impurity profiling and HPLC method development.

Chemical Context & Structural Logic

The UV-Vis behavior of tetrazoles is dictated by the substituents at the C5 position and the N-alkylation pattern.

  • The Target (this compound): The ethyl group at C5 provides only weak hyperconjugation. The methyl group at N1 locks the tautomer, preventing the formation of the tetrazolate anion. The lack of conjugation restricts absorption to the vacuum UV region.

  • The Alternative (5-Ethylthio-1H-tetrazole - ETT): The sulfur atom at C5 acts as a strong auxochrome (

    
    ), shifting absorption into the 250+ nm range.
    
  • The Isomer Effect: Alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers. While both are weak absorbers, their separation is crucial in process chemistry.

Structural Comparison Diagram

The following diagram illustrates the structural divergence that leads to the observed spectral shifts.

Tetrazole_UV_Logic Precursor 5-Ethyl-1H-tetrazole (Parent Acid) Target This compound (Target Compound) Precursor->Target N-Methylation (Locks Tautomer) Activator 5-Ethylthio-1H-tetrazole (ETT - Activator) Precursor->Activator Thiolation (Theoretical) (Adds Auxochrome) Mechanism Electronic Transition (HOMO-LUMO Gap) Target->Mechanism No Conjugation Activator->Mechanism S-Lone Pair Conjugation Result_Target High Energy Gap λ_max ≈ 210 nm (UV Transparent @ 254nm) Mechanism->Result_Target Result_Activator Lower Energy Gap λ_max ≈ 254 nm (UV Active) Mechanism->Result_Activator

Figure 1: Structural causality of UV shifts. The N-methylated alkyl tetrazole lacks the conjugation required for near-UV absorption.

Comparative Analysis: Optical Performance

The following data compares the target compound against the industry-standard activator (ETT) and a structural proxy (5-Methyl-1H-tetrazole) to validate the "UV-silent" hypothesis.

Table 1: UV-Vis Absorption Parameters
CompoundSubstituent (C5)Substituent (N1)

(nm)

(M

cm

)
Detection Strategy
This compound Ethyl (-C

H

)
Methyl (-CH

)
< 215 < 10 (Est.)*Low UV (210 nm)
5-Methyl-1H-tetrazole Methyl (-CH

)
Hydrogen (-H)2104.9 [1]Low UV (210 nm)
5-Ethylthio-1H-tetrazole (ETT) Ethylthio (-SC

H

)
Hydrogen (-H)254~2,520 [1]Standard UV (254 nm)
5-Phenyl-1H-tetrazole Phenyl (-C

H

)
Hydrogen (-H)240-260~8,670 [1]Standard UV (254 nm)

*Note: Data for this compound is inferred from the homologous 5-Methyl-1H-tetrazole due to the negligible electronic difference between methyl and ethyl alkyl groups in this context.

Key Insights
  • The "Invisible" Impurity: If this compound is present as an impurity in an ETT solution, it will be invisible to standard HPLC detectors set to 254 nm.

  • Solvent Cut-off: Analysis requires high-purity solvents (Acetonitrile UV grade) because the detection window (210 nm) overlaps with the cut-off of lower-grade solvents (e.g., Methanol cut-off is ~205 nm, but impurities can interfere).

  • Concentration Requirements: To characterize the N-methyl compound, concentrations must be 100x–500x higher than those used for Thio-tetrazoles to achieve comparable signal-to-noise ratios.

Experimental Protocol: UV-Vis Characterization

To validate these properties in your specific matrix, follow this self-validating protocol.

Objective

Determine the molar absorptivity (


) and cut-off wavelength of this compound.
Materials
  • Analyte: this compound (>98% purity).

  • Reference Standard: 5-Ethylthio-1H-tetrazole (ETT) (for system suitability).

  • Solvent: Acetonitrile (HPLC Gradient Grade, UV cutoff <190 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

Protocol_Workflow Start Start Protocol Blank 1. Baseline Correction (100% MeCN in both cuvettes) Start->Blank Prep_Stock 2. Stock Preparation (10 mM in MeCN) *High Conc Required* Blank->Prep_Stock Scan_Full 3. Full Scan (190-400 nm) Pathlength: 1.0 cm Prep_Stock->Scan_Full Check_254 4. Check Absorbance @ 254nm Scan_Full->Check_254 Decision Abs @ 254nm > 0.1 AU? Check_254->Decision Dilute Dilute Sample (Target 0.1 - 1.0 AU) Decision->Dilute Yes (Unexpected) Calculate 5. Calculate Epsilon ε = A / (c * l) Decision->Calculate No (Expected) Confirm_Identity Confirm Identity (Likely Contamination) Dilute->Confirm_Identity

Figure 2: Step-by-step workflow for spectral characterization.

Step-by-Step Methodology
  • Blanking: Perform a baseline correction using pure Acetonitrile in both the sample and reference cuvettes (Quartz, 1 cm path length).

  • Stock Preparation:

    • Weigh 12.8 mg of this compound (MW ≈ 112.13 g/mol ).

    • Dissolve in 10 mL Acetonitrile to create a 11.4 mM stock solution.

    • Note: This concentration is significantly higher than standard UV standards (usually 0.05 mM) because of the low extinction coefficient.

  • Spectral Scanning:

    • Scan range: 190 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Data Analysis:

    • Observe the

      
      .[1][2] It should appear as a shoulder or peak near 210 nm .
      
    • Record Absorbance at 254 nm. It should be near baseline (<0.05 AU).

  • Calculation:

    • Calculate

      
       at 210 nm using Beer-Lambert Law: 
      
      
      
      .

Discussion & Application

Impact on Impurity Profiling

In the synthesis of tetrazole-based pharmaceuticals (e.g., Valsartan intermediates), the N-methylation of 5-ethyltetrazole is a potential side reaction.

  • Risk: If the Quality Control (QC) method relies solely on 254 nm detection (common for aromatic impurities), this compound will be missed.

  • Solution: QC methods must utilize a Diode Array Detector (DAD) extracting chromatograms at 210 nm or use Refractive Index (RI) / Mass Spectrometry (MS) detection for mass balance confirmation.

Comparison with Activators

For researchers evaluating activators for oligonucleotide synthesis:

  • Do not use this compound as an activator. It lacks the acidic proton (pKa of parent 5-ethyltetrazole is ~4.5; methylated form is neutral) required to protonate the phosphoramidite [2].

  • Use as a Control: It serves as an excellent "non-acidic" negative control to verify that activation is indeed proton-driven and not due to other solvent effects.

References

  • Comparison of UV Absorbance of 5-Substituted Tetrazoles. National Institutes of Health (NIH) / PubChem Data. 5-(Methylthio)tetrazoles as Versatile Synthons. Available at: [Link]

  • Activators for Oligonucleotide Synthesis. Glen Research Technical Reports. Discusses the acidity and nucleophilicity of ETT vs. Tetrazole. Available at: [Link]

  • Photochemistry of 1- and 2-Methyl-5-aminotetrazoles. Journal of Organic Chemistry. Details the spectral properties of methyl-tetrazole isomers. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 5-Ethyl-1-methyl-1H-tetrazole

[1]

Executive Safety Directive

Do not treat 5-Ethyl-1-methyl-1H-tetrazole (EMT) as a standard organic solvent or solid waste. [1]

As a nitrogen-rich tetrazole derivative, this compound possesses an energetic backbone.[1] While it is often stable under standard conditions, it falls under the class of high-nitrogen heterocycles .[1] Improper disposal—specifically heating under confinement or mixing with incompatible oxidizers—can lead to rapid decomposition, gas evolution, or explosion.

Immediate Action Plan:

  • Segregate: Isolate from acids, oxidizers, and transition metals immediately.

  • Label: Mark waste containers clearly as "HIGH NITROGEN ORGANIC – POTENTIALLY REACTIVE."

  • Disposal Path: The only validated disposal method is controlled incineration at a permitted hazardous waste facility equipped for energetic materials.

Chemical Profile & Hazard Logic

To handle this chemical safely, you must understand the causality of its hazards.

PropertySpecificationOperational Implication
CAS Number 10559-45-2Unique identifier for waste manifests.[1]
Chemical Structure Tetrazole Ring (

)
The ring contains four nitrogen atoms.[2] The N-N bonds are high-energy; breaking them releases significant energy and

gas.[1]
Stability MetastableEUH044 Risk: Risk of explosion if heated under confinement. The compound is endothermic; it wants to release energy to become stable

.
Physical State Liquid/Low-Melting SolidCheck specific lot.[1] Alkylation (Ethyl/Methyl groups) often lowers the melting point compared to the parent tetrazole.
Incompatibilities Strong Acids, OxidizersAcids: Protonation of the tetrazole ring can lower the activation energy for decomposition. Oxidizers: Can trigger rapid, uncontrollable combustion.

Pre-Disposal Stabilization Protocol

The Self-Validating System: Before moving the container, you must validate its stability.[1] This protocol ensures the material is safe for transport within the facility.

Step 1: Container Integrity Check[1]
  • Visual Inspection: Look for crystallization around the cap (if liquid) or discoloration. Crystalline formation on the threads of tetrazole containers can be shock-sensitive due to friction.[1]

  • Action: If crystals are present on the cap threads, DO NOT OPEN . Contact your EHS officer immediately. The friction of unscrewing the cap could trigger initiation.

Step 2: Chemical Segregation (The "Kill Chain" Prevention)

You must break the chain of events that leads to a reaction.

  • Never add EMT to a "General Organic Waste" carboy containing acetone, methanol, or unknown mixtures.

  • Never mix with metal salts (e.g., copper, lead). Tetrazoles can form heavy metal tetrazolates, which are primary explosives (highly sensitive).

Step 3: Dilution (Optional but Recommended)

If the material is pure and you are preparing it for a waste stream:[1]

  • Diluting the compound in a compatible, non-volatile solvent (e.g., high-flashpoint hydrocarbon or glycol ether) reduces the energy density.[1]

  • Note: Only perform this if your facility's specific SOP permits "waste bulking." If unsure, dispose of the pure chemical in its original container.

Disposal Workflow: The "Safe Stream" Protocol[1]

This workflow dictates the decision-making process for disposing of this compound.

DisposalWorkflowStartWaste Assessment:This compoundStateCheckCheck Physical State(Solid vs. Liquid)Start->StateCheckContaminationIs it mixed withAcids or Metals?StateCheck->ContaminationReactiveWasteCRITICAL HAZARDDo Not Transport.Contact EHS/Bomb Squad.Contamination->ReactiveWasteYes (Risk of Metal Tetrazolates)SegregationSegregate intoHigh-Nitrogen StreamContamination->SegregationNo (Pure or Solvent Mix)PackagingPackaging:Original Container orHDPE Waste Carboy (Vented)Segregation->PackagingLabelingLabeling:'Reactive', 'Toxic','Tetrazole Derivative'Packaging->LabelingFinalDestFinal Disposal:High-Temp Incineration(RCRA Permitted Facility)Labeling->FinalDest

Figure 1: Decision logic for the safe segregation and disposal of tetrazole derivatives.

Detailed Procedure:
  • Selection of Waste Stream:

    • Designate as RCRA Hazardous Waste .

    • EPA Waste Codes: Likely D001 (Ignitable) and D003 (Reactive). Even if not strictly detonable, the "Reactive" classification ensures the disposal facility handles it with thermal precautions.

  • Packaging:

    • Primary Container: Ideally, leave the chemical in the original manufacturer's bottle.

    • Secondary Containment: Place the bottle inside a sealable plastic bag (Zip-lock) and then into a larger HDPE or metal safety can.

    • Venting: If the material has been mixed with solvents, use a vented cap on the waste container to prevent pressure buildup from slow nitrogen evolution.

  • Labeling:

    • Must include: Full chemical name, CAS # (10559-45-2), and the warning "POTENTIAL EXPLOSION HAZARD IF HEATED."[1]

  • Destruction Method:

    • Incineration: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) capable of handling energetic wastes. They will inject the material into a rotary kiln incinerator at temperatures >1000°C to ensure complete breakdown of the nitrogen backbone into

      
       and 
      
      
      (scrubbed).

Emergency Contingencies

Spills (Bench Scale < 100mL)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralization: Do NOT use acid-based absorbents.[1]

  • Cleanup: Absorb with an inert material (Vermiculite or dry sand). Do not use paper towels (combustible).

  • Disposal: Scoop gently (avoid friction) into a plastic container. Do not screw the lid down tight (allow venting).

Exposure[3][4][5]
  • Skin: Wash immediately with soap and water for 15 minutes.[3] Tetrazoles can be skin irritants and permeable.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Regulatory Framework & Compliance

  • US EPA (RCRA): 40 CFR Part 261.[1] While this compound is not explicitly P-listed or U-listed, it meets the characteristic of Reactivity (D003) due to its potential to generate toxic gases or explode under confinement.[1]

  • DOT (Department of Transportation): [1]

    • Shipping Name: Flammable liquids, n.o.s. (contains this compound) or Tetrazoles, n.o.s.[1] depending on formulation.

    • Class: 3 (Flammable) or 4.1 (Flammable Solid).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 283423, this compound.[1] PubChem. [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Tetrazole Derivatives and EUH044 Hazard Codes. ECHA Europa. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Reactive Chemicals. United States Department of Labor. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-1-methyl-1h-tetrazole
Reactant of Route 2
Reactant of Route 2
5-Ethyl-1-methyl-1h-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.